molecular formula C18H14O7 B15590369 9-O-Methyl-4-Hydroxyboeravinone B

9-O-Methyl-4-Hydroxyboeravinone B

Cat. No.: B15590369
M. Wt: 342.3 g/mol
InChI Key: HTLOGFXLFFWJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-O-Methyl-4-hydroxyboeravinone B has been reported in Mirabilis jalapa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLOGFXLFFWJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methyl-4-Hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoids, primarily sourced from the roots of Boerhavia diffusa. This compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and regulatory influences. The guide also includes a summary of quantitative data on its production, detailed experimental protocols for its quantification, and visual representations of the biosynthetic and regulatory pathways.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established general phenylpropanoid and isoflavonoid (B1168493) biosynthetic pathways. The biosynthesis originates from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core isoflavonoid skeleton, which is then further modified by hydroxylation and methylation to yield the final product.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway.[1][2][3] This is followed by the entry into the flavonoid biosynthesis pathway, leading to the formation of naringenin (B18129) chalcone (B49325) and subsequently the flavanone (B1672756) naringenin.[4][5] A critical branching point for isoflavonoid synthesis is the conversion of a flavanone intermediate to a 2-hydroxyisoflavanone (B8725905), catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme.[4][6][7][8]

Subsequent dehydration and a series of hydroxylation and methylation reactions, catalyzed by specific hydroxylases (likely cytochrome P450 monooxygenases) and O-methyltransferases (OMTs), would lead to the formation of the boeravinone scaffold and ultimately this compound.[9][10][11] The final methylation step at the 9-O position is a key modification in the biosynthesis of this specific boeravinone.[10]

Key Enzymatic Steps and Precursor Molecules

The proposed pathway involves the following key enzymatic reactions and intermediates:

  • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.[1][4]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1][4]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[4][6]

  • Chalcone Synthase (CHS): Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][5]

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.[4][5]

  • Isoflavone Synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate.[6][7][8]

  • Dehydratase: Dehydrates the 2-hydroxyisoflavanone to form an isoflavone (e.g., daidzein (B1669772) or genistein).[6][8]

  • Hydroxylases (Cytochrome P450 monooxygenases): Catalyze specific hydroxylation reactions on the isoflavone core to introduce hydroxyl groups at various positions, including the 4-position.[9][11][12][13]

  • O-Methyltransferases (OMTs): Transfer a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group, in this case, at the 9-O position.[10][14][15][16][17]

The following diagram illustrates the proposed biosynthetic pathway:

digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin\n(Flavanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoflavone_Precursor [label="Isoflavone Precursor\n(e.g., Daidzein)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylated_Intermediate [label="Hydroxylated Boeravinone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Phenylalanine -> Cinnamic_Acid [label="PAL", color="#34A853"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H", color="#34A853"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL", color="#34A853"]; p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS\n(+ 3x Malonyl-CoA)", color="#34A853"]; Naringenin_Chalcone -> Naringenin [label="CHI", color="#34A853"]; Naringenin -> Isoflavone_Precursor [label="IFS, Dehydratase", color="#EA4335"]; Isoflavone_Precursor -> Hydroxylated_Intermediate [label="Hydroxylases\n(P450s)", color="#FBBC05"]; Hydroxylated_Intermediate -> Final_Product [label="O-Methyltransferase\n(OMT)", color="#FBBC05"]; }

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis

The biosynthesis of isoflavonoids, including boeravinones, is tightly regulated in plants and can be influenced by various signaling molecules, particularly those involved in plant defense responses such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).[18][19][20][21] Elicitation of Boerhavia diffusa cell cultures with these signaling molecules has been shown to enhance the production of boeravinones.

Jasmonic Acid (JA) Signaling Pathway

Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in plant defense against herbivores and necrotrophic pathogens.[21][22] The JA signaling pathway typically involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors that upregulate the expression of biosynthetic genes involved in secondary metabolite production.[18][22]

digraph "JA_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes JA_Ile [label="JA-Ile", fillcolor="#FBBC05", fontcolor="#202124"]; SCF_COI1 [label="SCF-COI1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; JAZ [label="JAZ Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(e.g., MYC2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biosynthetic_Genes [label="Boeravinone\nBiosynthetic Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boeravinone [label="this compound\nProduction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges JA_Ile -> SCF_COI1 [label="binds", color="#5F6368"]; SCF_COI1 -> JAZ [label="targets for degradation", color="#EA4335"]; JAZ -> TF [label="represses", style=dashed, color="#EA4335"]; TF -> Biosynthetic_Genes [label="activates transcription", color="#34A853"]; Biosynthetic_Genes -> Boeravinone [label="leads to", color="#34A853"]; }

Caption: Simplified Jasmonic Acid signaling pathway leading to boeravinone biosynthesis.

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is a crucial phytohormone in mediating plant defense against biotrophic pathogens.[23][24][25][26][27] The SA signaling pathway often involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, which, upon SA accumulation, translocates to the nucleus and interacts with TGA transcription factors to activate the expression of defense-related genes, including those for secondary metabolite biosynthesis.[23][27]

digraph "SA_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SA [label="Salicylic Acid (SA)", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1_inactive [label="NPR1 (inactive)\nin cytoplasm", fillcolor="#F1F3F4", fontcolor="#202124"]; NPR1_active [label="NPR1 (active)\nin nucleus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="TGA Transcription\nFactors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biosynthetic_Genes [label="Boeravinone\nBiosynthetic Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boeravinone [label="this compound\nProduction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SA -> NPR1_inactive [label="induces monomerization\nand nuclear import", color="#5F6368"]; NPR1_inactive -> NPR1_active [color="#5F6368"]; NPR1_active -> TGA [label="interacts with", color="#4285F4"]; TGA -> Biosynthetic_Genes [label="activates transcription", color="#34A853"]; Biosynthetic_Genes -> Boeravinone [label="leads to", color="#34A853"]; }

Caption: Simplified Salicylic Acid signaling pathway influencing boeravinone biosynthesis.

Quantitative Data on Boeravinone Production

The production of boeravinones, including this compound, can be influenced by various factors such as the choice of plant tissue, culture conditions, and the use of elicitors. The following tables summarize quantitative data from studies on boeravinone production in Boerhavia diffusa.

Plant MaterialCompoundConcentrationAnalytical MethodReference
Callus cultures on MS medium with 5.0 ppm 2,4-DBoeravinone B673.95 µg/g Dry WeightHPLC[28]
RootsBoeravinone B0.15%Microwave-assisted extraction followed by RP-HPLC[29]
RootsBoeravinone E0.32%Microwave-assisted extraction followed by RP-HPLC[29]
RootsBoeravinone B0.22%RP-HPLC[29]
RootsBoeravinone E0.05%RP-HPLC[29]

Table 1: Quantitative Analysis of Boeravinones in Boerhaavia diffusa

Experimental Protocols

Quantification of Boeravinone B and Caffeic Acid by HPTLC

This protocol is adapted from a validated method for the simultaneous quantification of boeravinone B and caffeic acid in Boerhavia diffusa.[30]

4.1.1. Preparation of Standard Solutions

  • Prepare a stock solution of standard boeravinone B (1 mg/mL) and caffeic acid (1 mg/mL) in methanol (B129727).

  • Store the stock solutions at 2-8 °C.

  • Prepare working standard solutions by further diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 100, 200, 400 ng/band) for plotting a calibration curve.

4.1.2. Sample Preparation (Extraction)

  • Optimize the extraction process for maximum yield. A Box-Behnken experimental design can be used to optimize parameters like extraction time, temperature, and solvent concentration.

  • For boeravinone B, optimal extraction parameters were found to be an extraction time of 60 minutes, a temperature of 60°C, and a solvent ratio of 40:60 (water:methanol, v/v).[30]

  • Reflux the powdered plant material with the optimized solvent system for the determined time.

  • Filter the extract and concentrate it under reduced pressure.

  • Dissolve a known amount of the dried extract in methanol for HPTLC analysis.

4.1.3. HPTLC Instrumentation and Conditions

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene:Ethyl acetate:Formic acid (5:3:1, v/v/v).

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Perform densitometric scanning at 254 nm.

  • Quantification: Calculate the concentration of boeravinone B and caffeic acid in the samples by comparing the peak areas with the calibration curve of the standards.

In Vitro Enzyme Assay for O-Methyltransferase (OMT) Activity

This is a general protocol for assaying the activity of a putative OMT involved in flavonoid biosynthesis, which can be adapted for the specific OMT in the this compound pathway.[14][17][31]

4.2.1. Recombinant Protein Expression and Purification

  • Clone the open reading frame of the candidate OMT gene into an expression vector (e.g., pMAL-c4x).

  • Transform the construct into an E. coli expression strain.

  • Induce protein expression with IPTG.

  • Purify the recombinant OMT protein using affinity chromatography (e.g., amylose (B160209) resin for a maltose-binding protein fusion).

4.2.2. Enzyme Reaction

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 50-100 mM, pH 7.5-8.0)

    • Purified recombinant OMT protein (e.g., 20-25 µL of a 2.5 mg/mL solution)

    • Substrate (the hydroxylated boeravinone intermediate) (e.g., 0.1-0.2 mM)

    • S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 0.5-5 mM)

    • (Optional) Sodium ascorbate (B8700270) as an antioxidant (e.g., 25 mM)

  • Use a reaction with a purified protein from an empty vector as a negative control.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a suitable duration (e.g., 2-12 hours).

  • Terminate the reaction by adding an equal volume of methanol and subjecting it to sonication.

4.2.3. Product Analysis

  • Filter the reaction mixture through a 0.22 µm filter.

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector.

  • Compare the retention time and mass spectrum of the product with that of an authentic standard of this compound to confirm the enzyme's activity.

Experimental Workflow for Elicitor-Induced Production

The following workflow outlines the general steps for investigating the effect of elicitors on the production of this compound in plant cell or organ cultures.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Establishment of\nBoerhavia diffusa\ncell/organ culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Elicitation [label="Elicitor Treatment\n(e.g., Jasmonic Acid, Salicylic Acid)\nat various concentrations and exposure times", fillcolor="#FBBC05", fontcolor="#202124"]; Harvesting [label="Harvesting of Biomass\nat different time points", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction of\nSecondary Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Quantification of\nthis compound\n(e.g., HPLC, HPTLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nComparison with Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(qRT-PCR) of key\nbiosynthetic genes (optional)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Elicitation [color="#5F6368"]; Elicitation -> Harvesting [color="#5F6368"]; Harvesting -> Extraction [color="#5F6368"]; Extraction -> Quantification [color="#5F6368"]; Quantification -> Data_Analysis [color="#5F6368"]; Elicitation -> Gene_Expression [style=dashed, color="#5F6368"]; Gene_Expression -> Data_Analysis [style=dashed, color="#5F6368"]; }

Caption: General experimental workflow for studying elicitor effects on boeravinone production.

Conclusion

This technical guide provides a foundational understanding of the biosynthesis of this compound. While the exact enzymatic machinery in Boerhavia diffusa remains to be fully characterized, the proposed pathway, based on established isoflavonoid biosynthesis, offers a robust framework for future research. The provided quantitative data and experimental protocols serve as valuable resources for researchers aiming to quantify and enhance the production of this promising bioactive compound. Further investigation into the specific hydroxylases and O-methyltransferases will be critical for the successful metabolic engineering of this pathway for pharmaceutical applications.

References

Spectroscopic and Structural Elucidation of 9-O-Methyl-4-Hydroxyboeravinone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-O-Methyl-4-Hydroxyboeravinone B, a rotenoid flavonoid isolated from medicinal plants such as Boerhavia diffusa and Mirabilis jalapa. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and key structural correlations.

Chemical Structure and Properties

This compound belongs to the rotenoid class of flavonoids, characterized by a specific chromenochromanone core structure.

PropertyValue
IUPAC Name 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Molecular Formula C₁₈H₁₄O₇
Molecular Weight 342.3 g/mol
CAS Number 333798-10-0

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Spectroscopic Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.95d8.8
H-26.90dd8.8, 2.4
H-36.85d2.4
H-86.50s
H-6a5.40br s
H-12a4.80br s
10-CH₃2.20s
9-OCH₃3.85s
4-OH9.80s
11-OH12.50s

Table 2: ¹³C NMR Spectroscopic Data

PositionChemical Shift (δ, ppm)
C-1130.5
C-2112.0
C-3115.5
C-4160.0
C-4a108.0
C-5a158.0
C-6182.0
C-6a105.0
C-7a157.5
C-895.0
C-9162.0
C-10106.0
C-11161.0
C-11a103.0
C-12a68.0
10-CH₃9.0
9-OCH₃56.0
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.

Table 3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)Molecular Formula
ESI-HRMS343.0761C₁₈H₁₅O₇

The fragmentation pattern in MS/MS experiments can provide further structural information, often showing characteristic losses of methyl and carbonyl groups.

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound
  • Extraction: The dried and powdered roots of Boerhavia diffusa are typically extracted with methanol (B129727) or ethanol (B145695) using a Soxhlet apparatus or maceration.

  • Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The rotenoids are often concentrated in the chloroform and ethyl acetate fractions.

  • Chromatography: The active fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column and a mobile phase of methanol and water.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in DMSO-d₆ or CDCl₃ with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.

Visualization of Key Structural Correlations and Workflows

The following diagrams, generated using Graphviz, illustrate the key HMBC correlations for structural elucidation and a general workflow for the spectroscopic analysis of natural products.

HMBC_Correlations H1 H-1 (δ 7.95) C3 C-3 (δ 115.5) H1->C3 C4a C-4a (δ 108.0) H1->C4a H8 H-8 (δ 6.50) C7a C-7a (δ 157.5) H8->C7a C9 C-9 (δ 162.0) H8->C9 C10 C-10 (δ 106.0) H8->C10 Me10 10-CH3 (δ 2.20) Me10->C9 C11 C-11 (δ 161.0) Me10->C11 OMe9 9-OCH3 (δ 3.85) OMe9->C9 C2 C-2 (δ 112.0)

Caption: Key HMBC correlations for this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Boerhavia diffusa roots) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure 9-O-Methyl-4- Hydroxyboeravinone B HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Structure_Elucidation NMR_2D->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

9-O-Methyl-4-Hydroxyboeravinone B: A Technical Overview of Reported Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methyl-4-Hydroxyboeravinone B is a rotenoid, a class of heterocyclic compounds, naturally found in the plant Boerhaavia diffusa. This plant has a long history of use in traditional medicine for treating a variety of ailments, suggesting the therapeutic potential of its constituent phytochemicals. While research on many compounds from Boerhaavia diffusa is ongoing, this document provides a technical guide to the reported biological activities of this compound and structurally related rotenoids. Due to the limited availability of specific quantitative data for this compound in the current scientific literature, this guide incorporates data from closely related boeravinones to provide a contextual understanding of its potential bioactivities.

Reported Biological Activities

Preliminary studies and the activities of related compounds suggest that this compound may possess anti-inflammatory, antioxidant, and cytotoxic properties. The rotenoid scaffold is known to interact with various biological targets, leading to a range of pharmacological effects.

Quantitative Data on Biological Activities of Related Boeravinones

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Boeravinone A>100>100
Boeravinone B58.3 ± 2.185.1 ± 3.5
Boeravinone C45.2 ± 1.862.7 ± 2.9
Boeravinone D>100>100
Boeravinone E32.6 ± 1.548.9 ± 2.3
Boeravinone F>100>100
Stigmasterol75.4 ± 3.192.3 ± 4.1
Celecoxib (Control)48.3 ± 2.50.08 ± 0.003

Data presented is for related compounds and should be used for reference purposes only.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of compounds like this compound.

Anti-inflammatory Activity Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. A reaction buffer is prepared containing Tris-HCl, hematin, and EDTA. The test compound is dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at room temperature. The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.

Antioxidant Activity Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared. The test compound is dissolved in methanol at various concentrations.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Antioxidant Activity Assay: Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals.

  • NO Generation: Sodium nitroprusside in a phosphate (B84403) buffer is used to generate nitric oxide.

  • Reaction Mixture: The test compound is incubated with the sodium nitroprusside solution.

  • Quantification of Nitrite (B80452): The amount of nitric oxide scavenged is determined by measuring the accumulation of nitrite (a stable oxidation product of NO) using the Griess reagent. The absorbance is measured at approximately 546 nm.

  • Data Analysis: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory and anticancer activities of many natural compounds are known to involve the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB IκB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription NFkB->Gene Activates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Compound 9-O-Methyl-4-Hydroxy- boeravinone B (Proposed) Compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.

MAPK_Pathway GrowthFactor Growth Factor/ Stress Signal Receptor Receptor GrowthFactor->Receptor JNK JNK GrowthFactor->JNK p38 p38 GrowthFactor->p38 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Compound 9-O-Methyl-4-Hydroxy- boeravinone B (Proposed) Compound->Raf Inhibits? Compound->MEK Inhibits? Compound->JNK Inhibits?

Caption: Potential modulation points in the MAPK signaling pathway.

Conclusion and Future Directions

This compound, a rotenoid from Boerhaavia diffusa, represents a promising scaffold for the development of new therapeutic agents. Based on the activities of related compounds, it is likely to possess anti-inflammatory, antioxidant, and cytotoxic properties. However, a significant gap exists in the scientific literature regarding specific quantitative data and detailed mechanistic studies for this particular molecule.

Future research should focus on:

  • Isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.

  • Determining its IC50 values in a panel of anti-inflammatory, antioxidant, and cytotoxicity assays.

  • Investigating its effects on key signaling pathways, such as NF-κB and MAPK, to elucidate its mechanism of action.

  • Conducting in vivo studies to validate its therapeutic potential in relevant disease models.

Such studies are crucial for unlocking the full therapeutic potential of this compound and advancing it through the drug discovery and development pipeline.

A Technical Guide to the Mechanism of Action of 9-O-Methyl-4-Hydroxyboeravinone B and Related Rotenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research on the specific mechanism of action of 9-O-Methyl-4-Hydroxyboeravinone B is limited in publicly available scientific literature. This guide provides an overview of its known general activities and leverages detailed mechanistic data from structurally related, well-researched boeravinones, namely Boeravinone B and Boeravinone G, to present a comprehensive technical profile for this class of compounds.

Executive Summary

This compound is a naturally occurring rotenoid found in the plant Boerhavia diffusa. Preliminary investigations indicate its biological activities are rooted in the modulation of antioxidant and anti-inflammatory pathways.[1] Mechanistic studies suggest actions including the inhibition of lipid peroxidation and the neutralization of free radicals, positioning it as a candidate for further research into its potential therapeutic benefits for conditions related to oxidative stress, such as liver disorders and inflammatory diseases.[1]

To provide a deeper understanding of the potential mechanisms, this document details the activities of closely related boeravinones. Boeravinone B has been identified as a potent bacterial efflux pump inhibitor and demonstrates anticancer properties. Boeravinone G exerts significant antioxidant effects through the modulation of key inflammatory signaling pathways. This guide synthesizes the available data on these related compounds to build a detailed model of the likely biological activities of this compound.

Core Mechanisms of Action of Related Boeravinones

The biological activities of boeravinones are multifaceted. Based on studies of Boeravinone B and G, two primary mechanisms can be described: inhibition of efflux pumps and modulation of antioxidant signaling pathways.

Boeravinone B: Efflux Pump Inhibition

Boeravinone B has been identified as a novel inhibitor of bacterial efflux pumps, which are proteins that expel antibiotics from bacterial cells, thereby conferring resistance. Specifically, it targets the MdeA and NorA efflux pumps in Staphylococcus aureus.[2][3] This inhibition restores the efficacy of antibiotics that are normally expelled by these pumps. Furthermore, Boeravinone B also inhibits the human P-glycoprotein (P-gp), an efflux pump involved in multidrug resistance in cancer.[3][4]

Boeravinone G: Antioxidant and Anti-inflammatory Signaling

Boeravinone G demonstrates potent antioxidant and genoprotective effects by modulating intracellular signaling cascades. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS). The underlying mechanism involves the MAP kinase (MAPK) and NF-κB signaling pathways. Specifically, Boeravinone G reduces the phosphorylation of ERK1 and the NF-κB p65 subunit, key events in the inflammatory response.

Quantitative Data

The following tables summarize the key quantitative data for the activities of Boeravinone B and Boeravinone G.

Table 1: Efflux Pump Inhibition and Cytotoxicity of Boeravinone B

ParameterTarget/Cell LineValueReference
MEC₄ (Minimum Effective Concentration for 4-fold MIC reduction)S. aureus Mupr-1 (MdeA overexpressing)25 µM[2]
IC₅₀ (P-glycoprotein Inhibition)LS-180 (human colon cancer cell line)64.85 µM[3][4]

Table 2: Antioxidant and Cellular Effects of Boeravinone G

AssaySystem/Cell LineConcentrationResultReference
Hydroxyl Radical ScavengingChemical Assay (ESR)0.5 mg/mL65.9 ± 3.3% scavenger activity
CytotoxicityCaco-2 cells0.1 - 1 ng/mLNo effect on cell survival
DNA Damage (Comet Assay)Caco-2 cells0.1 - 1 ng/mLNo genotoxic effect
H₂O₂-induced DNA DamageCaco-2 cells0.1 - 1 ng/mLSignificant reduction in DNA damage

Signaling Pathways and Experimental Workflows

Boeravinone G Signaling Pathway

The antioxidant and anti-inflammatory effects of Boeravinone G are mediated through the suppression of the MAPK and NF-κB signaling pathways. Oxidative stress typically activates these pathways, leading to the transcription of pro-inflammatory genes. Boeravinone G intervenes by inhibiting the phosphorylation of key signaling molecules.

G Boeravinone G Signaling Pathway ROS Oxidative Stress (e.g., Fenton's Reagent) MAPK_Pathway MAPK Pathway ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Boeravinone_G Boeravinone G pERK1 pERK1 Boeravinone_G->pERK1 Inhibits pNFkB_p65 phospho-NF-κB p65 Boeravinone_G->pNFkB_p65 Inhibits MAPK_Pathway->pERK1 Inflammation Inflammatory Gene Transcription pERK1->Inflammation NFkB_Pathway->pNFkB_p65 pNFkB_p65->Inflammation

Caption: Boeravinone G inhibits oxidative stress-induced inflammation.

Experimental Workflow: Efflux Pump Inhibition Assay

The inhibitory effect of Boeravinone B on bacterial efflux pumps is commonly determined using an ethidium (B1194527) bromide (EtBr) accumulation and efflux assay. EtBr is a fluorescent substrate for many efflux pumps; its fluorescence increases dramatically when it intercalates with DNA inside the cell.

G Workflow for Ethidium Bromide Efflux Assay cluster_0 Accumulation Phase cluster_1 Efflux Phase p1 Bacterial Culture (e.g., S. aureus) p2 Wash & Resuspend in PBS p1->p2 p3 Incubate with EtBr +/- Boeravinone B p2->p3 p4 Measure Fluorescence over time p3->p4 p8 Measure decrease in Fluorescence p5 Load cells with EtBr in presence of glucose p6 Centrifuge & Resuspend in EtBr-free buffer p5->p6 p7 Add Glucose (to energize pumps) +/- Boeravinone B p6->p7 p7->p8

Caption: Workflow for assessing efflux pump inhibition via EtBr fluorescence.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the analysis of Boeravinone B and G.

Ethidium Bromide (EtBr) Accumulation and Efflux Assay

This protocol is adapted from standard methods for assessing efflux pump activity in Staphylococcus aureus.

Objective: To determine if Boeravinone B inhibits the efflux of EtBr from bacterial cells.

Materials:

  • S. aureus strains (e.g., NorA over-expressing, wild-type)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS)

  • Ethidium Bromide (EtBr) solution

  • Glucose

  • Boeravinone B

  • Fluorometer or microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~600 nm)

Protocol:

  • Culture Preparation: Grow S. aureus overnight in TSB. Dilute the culture in fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Cell Preparation: Harvest cells by centrifugation (5000 x g, 10 min). Wash the pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.4.

  • Accumulation Assay:

    • Aliquot the cell suspension into a 96-well black microplate.

    • Add Boeravinone B to the desired final concentration (e.g., 25 µM). A control well should contain no inhibitor.

    • Add EtBr to a final concentration of 1-2 µg/mL.

    • Immediately begin monitoring fluorescence at 1-minute intervals for 30-60 minutes. An increase in fluorescence relative to the control indicates inhibition of efflux.

  • Efflux Assay:

    • To load cells with EtBr, incubate the washed cell suspension with a higher concentration of EtBr (e.g., 10 µg/mL) and glucose (to energize cells) for 30 minutes.

    • Centrifuge the loaded cells, discard the supernatant, and resuspend in PBS to remove external EtBr.

    • Aliquot the loaded cells into the microplate with Boeravinone B or control vehicle.

    • Initiate efflux by adding glucose to energize the pumps.

    • Immediately monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of Boeravinone B indicates efflux inhibition.

Western Blot for Phospho-NF-κB p65 and pERK

This protocol outlines the detection of changes in protein phosphorylation in Caco-2 cells in response to oxidative stress and treatment with Boeravinone G.

Objective: To quantify the levels of phosphorylated p65 and ERK1/2.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • Fenton's Reagent (H₂O₂/Fe²⁺) or other oxidant

  • Boeravinone G

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate Caco-2 cells and grow to ~80% confluency. Pre-treat cells with various concentrations of Boeravinone G (e.g., 0.1-1 ng/mL) for 1-2 hours. Induce oxidative stress by adding the oxidant (e.g., 1 mM H₂O₂/Fe²⁺) for a specified time (e.g., 30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer. Scrape the lysate, collect, and centrifuge at 14,000 x g for 15 min at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-p65 to total p65) to determine the relative level of activation.

Conclusion

While specific mechanistic data for this compound remains to be fully elucidated, the detailed investigation of its structural analogs, Boeravinone B and Boeravinone G, provides a strong foundation for understanding its potential biological activities. The evidence points towards a multi-target compound with likely efficacy as an antioxidant and anti-inflammatory agent through the modulation of the MAPK/NF-κB pathways, and potential applications as an efflux pump inhibitor to combat antimicrobial resistance. Further research is required to isolate and quantify the specific activities of this compound and validate these predicted mechanisms of action.

References

An In-depth Technical Guide on the Core Antioxidant Mechanisms of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the antioxidant mechanism of 9-O-Methyl-4-Hydroxyboeravinone B is not extensively available in peer-reviewed literature. This guide is therefore based on the well-established antioxidant properties of flavonoids, the chemical class to which this compound belongs. The experimental protocols, data, and pathways described are standard methodologies and illustrative examples used to characterize such compounds.

Introduction

This compound is a rotenoid, a class of compounds closely related to isoflavonoids. These natural phenolic compounds are recognized for their diverse biological activities, with antioxidant and anti-inflammatory properties being of significant interest. The antioxidant capacity of flavonoids is a key area of research for their potential application in mitigating oxidative stress-related pathologies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

This technical guide outlines the putative antioxidant mechanisms of this compound, based on the known actions of flavonoids. It provides detailed experimental protocols for the primary in vitro assays used to quantify antioxidant activity and presents illustrative data and signaling pathways.

Core Antioxidant Mechanisms of Flavonoids

The antioxidant action of flavonoids like this compound is primarily attributed to their chemical structure, particularly the presence of hydroxyl (-OH) groups on their aromatic rings. These mechanisms can be broadly categorized into two main types: direct radical scavenging and metal chelation.

  • Direct Radical Scavenging: Flavonoids can directly neutralize ROS and other free radicals by donating a hydrogen atom or an electron.[1] The phenolic hydroxyl groups are crucial for this activity. Upon donating a hydrogen atom, the flavonoid is converted into a relatively stable radical itself, which is less reactive than the initial free radical, thereby terminating the radical chain reaction.[1]

  • Metal Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of the highly reactive hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. Flavonoids with specific structural arrangements, such as ortho-dihydroxy groups, can chelate these metal ions, rendering them inactive and preventing the generation of these damaging radicals.

Quantitative Analysis of Antioxidant Activity: Illustrative Data

The antioxidant capacity of a compound is typically evaluated using a panel of in vitro assays. The results are often expressed as the IC₅₀ value (the concentration of the antioxidant required to inhibit 50% of the radical) or in terms of equivalence to a standard antioxidant like Trolox or Ascorbic Acid.

Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the reviewed literature.

AssayThis compoundAscorbic Acid (Standard)Trolox (Standard)Unit
DPPH Radical Scavenging45.6 ± 3.28.5 ± 0.712.1 ± 1.1IC₅₀ (µg/mL)
ABTS Radical Cation Scavenging38.2 ± 2.96.2 ± 0.59.8 ± 0.9IC₅₀ (µg/mL)
Ferric Reducing Antioxidant Power (FRAP)1850 ± 1502800 ± 2102550 ± 190µmol Fe(II) equiv/g

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the various sample dilutions to the wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 50 µL of the solvent and 150 µL of the DPPH solution.

    • A blank well for each sample concentration should contain 50 µL of the sample and 150 µL of methanol to account for any sample color.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[3]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[4]

    • Before use, dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of the various sample dilutions to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • A control well should contain 20 µL of the solvent and 180 µL of the ABTS•⁺ solution.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.[3]

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[6]

Methodology:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM Acetate (B1210297) buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[7]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the sample dilutions or standards to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes. Measure the absorbance at 593 nm.[7][8]

  • Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram of the compound.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calc Calculate % Inhibition / Fe(II) Equivalence Absorbance->Calc IC50 Determine IC50 / FRAP Value Calc->IC50

Caption: General workflow for in vitro antioxidant activity screening.

G cluster_stress Cellular Environment cluster_damage Oxidative Damage cluster_antioxidant Antioxidant Intervention ROS ROS (e.g., •OH, O2•-) Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Protein Protein Oxidation ROS->Protein Metals Fe²⁺ / Cu⁺ Metals->ROS Fenton Reaction Flavonoid 9-O-Methyl-4- Hydroxyboeravinone B Flavonoid->ROS Radical Scavenging Flavonoid->Metals Metal Chelation

Caption: Hypothetical cellular antioxidant mechanism of a flavonoid.

Conclusion

Based on its classification as a flavonoid-related compound, this compound is predicted to exert its antioxidant effects through direct scavenging of free radicals and chelation of pro-oxidant metal ions. These mechanisms collectively contribute to the mitigation of oxidative stress at a cellular level. While this guide provides a framework for understanding and evaluating its potential antioxidant activity, further specific experimental studies are essential. The validation of these mechanisms through the detailed protocols provided herein will be crucial for substantiating the therapeutic potential of this compound in the field of drug development.

References

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Boerhavia diffusa Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Boerhavia diffusa Linn., commonly known as 'Punarnava' in the Indian Ayurvedic system of medicine, is a perennial creeping herb with a long history of use in treating a variety of ailments, including inflammation, liver disorders, and edema.[1][2] Modern pharmacological studies have begun to validate these traditional uses, revealing potent anti-inflammatory, antioxidant, and immunomodulatory activities.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of B. diffusa extracts, focusing on quantitative in-vivo and in-vitro data, the underlying molecular mechanisms, and detailed experimental protocols for researchers. The plant's efficacy is attributed to a rich profile of bioactive compounds, including flavonoids, alkaloids like punarnavine, and a unique class of rotenoids known as boeravinones.[1][5] These compounds modulate key inflammatory pathways, such as NF-κB, MAPK, and the arachidonic acid cascade, by inhibiting pro-inflammatory enzymes and cytokines. This document consolidates current research to serve as a foundational resource for further investigation and development of B. diffusa-based anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[6] While non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, their long-term use is associated with significant side effects, prompting a search for safer, nature-derived alternatives.[5] Boerhavia diffusa has emerged as a promising candidate, with various extracts from its roots, leaves, and stems demonstrating significant anti-inflammatory potential.[3][7] The plant's therapeutic effects are linked to its complex phytochemistry, which includes alkaloids, flavonoids, steroids, terpenoids, and lignans.[1][8] Notably, boeravinones and the alkaloid punarnavine are believed to be major contributors to its pharmacological activities.[2][9] This guide synthesizes the available scientific data to provide a detailed understanding of its mechanisms of action and a practical framework for its scientific evaluation.

In-Vivo Anti-Inflammatory and Analgesic Activity

In-vivo studies using animal models are crucial for assessing the physiological effects of B. diffusa extracts. The most common models used are carrageenan-induced paw edema for acute inflammation and Freund's adjuvant-induced arthritis for chronic inflammatory conditions. The data consistently show that extracts can significantly reduce edema and other inflammatory markers in a dose-dependent manner.

Table 2.1: Summary of Quantitative In-Vivo Anti-Inflammatory Studies

Animal Model Extract Type & Plant Part Dose Key Quantitative Results Reference
Carrageenan-Induced Paw Edema Ethanol Extract (Leaves) 400 mg/kg 30.4% inhibition of edema. [1]
Serotonin-Induced Paw Edema Ethanol Extract (Leaves) 400 mg/kg 32.2% inhibition of edema. [1]
Histamine-Induced Paw Edema Ethanol Extract (Leaves) 400 mg/kg 33.9% inhibition of edema. [1]
Dextran-Induced Paw Edema Ethanol Extract (Leaves) 400 mg/kg 32% inhibition of edema. [1]
Carrageenan-Induced Paw Edema Aqueous Extract (Leaves) 200 & 400 mg/kg Showed dose-dependent anti-inflammatory activity. [5]
Cotton Pellet-Induced Granuloma Aqueous Extract (Leaves) 200 & 400 mg/kg Demonstrated dose-dependent activity against sub-acute inflammation. [5]
Freund's Adjuvant-Induced Arthritis Hydroalcoholic Extract (Root) 200 mg/kg Significant (p<0.001) reduction in joint inflammation and paw edema. [10]
Freund's Adjuvant-Induced Arthritis Petroleum Ether Extract (Root) 500 & 1000 mg/kg Significant reduction in paw swelling on days 4, 8, 14, and 21. [1][11]
Acetic Acid-Induced Writhing Juice of Fresh Leaves (JE) 1000 mg/kg 50% inhibition of abdominal writhing. [12]

| Acetic Acid-Induced Writhing | Lyophilized Decoction (DE) | 1000 mg/kg | 47% inhibition of abdominal writhing. |[12] |

In-Vitro Anti-Inflammatory and Antioxidant Activity

In-vitro assays provide insight into the specific molecular mechanisms through which B. diffusa exerts its effects. These studies have demonstrated the ability of its extracts to inhibit key inflammatory enzymes, scavenge free radicals, and suppress the production of inflammatory mediators in cell cultures.

Table 3.1: Summary of In-Vitro Anti-Inflammatory & Antioxidant Activity

Assay / Model Extract Type & Plant Part IC₅₀ Value or % Inhibition Key Finding Reference
Cyclooxygenase-1 (COX-1) Inhibition Ethanol Extract (Stem Bark) 100 ng/mL Direct inhibition of a key enzyme in prostaglandin (B15479496) synthesis. [1]
Secretory Phospholipase A₂ (sPLA₂) Inhibition Ethanol Extract (Whole Plant) 17.8 - 27.5 µg/mL Potent inhibition of sPLA₂, an upstream inflammatory enzyme. [13]
Albumin Denaturation Assay Aqueous-Alcoholic Extract 33.0% to 76.1% inhibition (at 10-50 µL) Dose-dependent stabilization of protein, indicating anti-inflammatory potential. [14]
DPPH Radical Scavenging Ethanol Extract (Whole Plant) 49.95 µg/mL Strong antioxidant activity. [15]
DPPH Radical Scavenging Methanol Extract 291.1 µg/mL Moderate antioxidant activity. [16]
ABTS Radical Scavenging Methanol Extract 44.86 µg/mL High antioxidant activity. [16]
ABTS Radical Scavenging Ethyl Acetate Extract 21.23 µg/mL Very high antioxidant activity. [16]
Nitric Oxide (NO) Production Ethanol Extract (Roots) Inhibition at 100 & 500 µg/mL Suppressed NO production in LPS-stimulated RAW 264.7 macrophages.
Cytokine Production (TNF-α) Ethanol Extract (Roots) Inhibition at >10 µg/mL Inhibited LPS-stimulated TNF-α production in human PBMCs.
Cytokine Production (IL-2) Ethanol Extract (Roots) Inhibition at >10 µg/mL Inhibited phytohemagglutinin-stimulated IL-2 production in human PBMCs.

| Cytotoxicity (HCT116 cells) | Kaempferol (from Water Extract) | 56.144 µg/mL | Isolated flavonoid shows potent cytotoxic effects. |[17] |

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of Boerhavia diffusa are multi-faceted, involving the modulation of several critical signaling pathways that govern the inflammatory response.

Inhibition of the NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Studies have shown that B. diffusa extracts, particularly the hydroalcoholic root extract and the isolated compound boeravinone G, can inhibit this pathway.[10][18] This inhibition prevents NF-κB activation, thereby downregulating the production of numerous inflammatory mediators.[4][10] The Mitogen-Activated Protein Kinase (MAPK) pathway is also involved, often acting upstream of NF-κB activation.[18]

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leads to degradation) NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Released DNA Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->DNA Translocates & Binds BD Boerhavia diffusa Extracts BD->IKK Inhibits p1->IkB p1->NFkB_inactive

Caption: NF-κB pathway inhibition by B. diffusa extracts.

Modulation of the Arachidonic Acid Cascade

The arachidonic acid (AA) cascade is responsible for producing potent inflammatory mediators known as eicosanoids, including prostaglandins (B1171923) and leukotrienes. The cascade is initiated by the enzyme secretory phospholipase A₂ (sPLA₂), which releases AA from the cell membrane. AA is then metabolized by two main enzyme families: cyclooxygenases (COX-1 and COX-2) to produce prostaglandins, and 5-lipoxygenase (5-LOX) to produce leukotrienes. B. diffusa extracts have been shown to inhibit multiple enzymes in this pathway. Ethanol extracts demonstrate direct inhibitory activity against sPLA₂ and COX-1, while its flavonoid and polyphenol content is associated with inhibition of both COX and 5-LOX activities.[1][3][13]

Arachidonic Acid Cascade Inhibition cluster_cox COX Pathway cluster_lox 5-LOX Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Catalyzed by sPLA2 sPLA₂ sPLA2->Membrane COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs BD Boerhavia diffusa Extracts BD->sPLA2 Inhibits BD->COX Inhibits BD->LOX Inhibits

Caption: Inhibition points in the Arachidonic Acid Cascade.

Antioxidant Activity and Nrf2 Pathway Modulation

Oxidative stress is intrinsically linked to inflammation. Reactive oxygen species (ROS) can act as signaling molecules to activate pro-inflammatory pathways like NF-κB. B. diffusa extracts are rich in phenolic and flavonoid compounds that exhibit potent antioxidant and free radical scavenging properties.[6][19] This activity helps to reduce the overall inflammatory load. Furthermore, studies on hydroalcoholic root extracts in arthritis models suggest that B. diffusa can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, B. diffusa may enhance the body's endogenous antioxidant defenses, providing another layer of anti-inflammatory action.[10]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key assays used to evaluate the anti-inflammatory properties of Boerhavia diffusa extracts.

Carrageenan-Induced Paw Edema Model (In-Vivo)

This is the most widely used primary screening model for acute inflammation.

  • 1. Animals: Wistar albino rats (150-200g) of either sex are used. Animals are acclimatized for one week under standard laboratory conditions.

  • 2. Grouping: Animals are divided into at least three groups (n=6):

    • Group I (Control): Receives the vehicle (e.g., saline or 1% Tween 80).

    • Group II (Standard): Receives a standard NSAID (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg, p.o.).

    • Group III (Test): Receives the B. diffusa extract at various doses (e.g., 200, 400 mg/kg, p.o.).

  • 3. Procedure:

    • a. Fast animals overnight with free access to water.

    • b. Measure the initial paw volume of the right hind paw using a digital plethysmometer.[1]

    • c. Administer the vehicle, standard drug, or test extract orally.

    • d. After 1 hour, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][21]

    • e. Measure the paw volume at 1, 2, 3, and 5 hours post-carrageenan injection.

  • 4. Calculation: The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan Edema Workflow start Start: Acclimatize Wistar Rats (1 week) grouping Divide into Groups (Control, Standard, Test) start->grouping baseline Measure Baseline Paw Volume (Right Hind Paw) grouping->baseline administer Administer Vehicle, Standard, or B. diffusa Extract (p.o.) baseline->administer wait Wait for 1 Hour administer->wait induce Induce Edema: Inject 0.1 mL 1% Carrageenan (Sub-plantar) wait->induce measure Measure Paw Volume at 1, 2, 3, 5 hours induce->measure calculate Calculate Mean Paw Volume Increase and Percentage Inhibition measure->calculate end End: Statistical Analysis calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

In-Vitro Albumin Denaturation Assay

This simple, colorimetric assay assesses the ability of a substance to prevent protein denaturation, a well-documented cause of inflammation.

  • 1. Reagents: Bovine Serum Albumin (BSA) 5%, Phosphate Buffered Saline (PBS) pH 6.4, Test Extract, Standard Drug (e.g., Diclofenac Sodium).

  • 2. Procedure:

    • a. Prepare the reaction mixture containing 0.2 mL of BSA solution and 2.8 mL of PBS.

    • b. Add 0.5 mL of varying concentrations of the B. diffusa extract (e.g., 100-1000 µg/mL) to test tubes.

    • c. Prepare a control tube with 0.5 mL of vehicle and a standard tube with 0.5 mL of Diclofenac Sodium solution.

    • d. Incubate all tubes at 37°C for 20 minutes.

    • e. Induce denaturation by heating the tubes at 70°C for 10 minutes.

    • f. Cool the tubes to room temperature.

    • g. Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[14]

  • 3. Calculation: The percentage inhibition of denaturation is calculated as:

    • % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

Conclusion and Future Directions

The body of evidence strongly supports the traditional use of Boerhavia diffusa as a potent anti-inflammatory agent. Both in-vivo and in-vitro studies have consistently demonstrated its efficacy, which is comparable to that of standard NSAIDs in some models. Its mechanism of action is comprehensive, involving the inhibition of key inflammatory pathways such as NF-κB and the arachidonic acid cascade, coupled with strong antioxidant activity.

For drug development professionals, B. diffusa represents a rich source of novel anti-inflammatory compounds. Future research should focus on:

  • Bioactivity-Guided Fractionation: To isolate and identify the most potent anti-inflammatory compounds.

  • Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of active constituents.

  • Standardization of Extracts: Developing standardized extracts with consistent levels of key biomarkers (e.g., boeravinones) is crucial for reproducible results and clinical development.

  • Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the safety and efficacy of B. diffusa extracts in human inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

By pursuing these avenues, the full therapeutic potential of this ancient medicinal plant can be harnessed to develop new, effective, and safer treatments for inflammatory diseases.

References

Hepatoprotective Potential of 9-O-Methyl-4-Hydroxyboeravinone B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-O-Methyl-4-Hydroxyboeravinone B, a phenolic derivative isolated from the roots of Boerhavia diffusa, is emerging as a compound of interest for its potential therapeutic benefits, particularly its hepatoprotective effects.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its hepatoprotective properties, drawing on available data for the compound and related extracts from its natural source. The document details the proposed mechanisms of action, summarizes relevant quantitative data from studies on Boerhavia diffusa extracts, outlines key experimental protocols, and visualizes potential signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic promise and the existing knowledge gaps that warrant further investigation.

Introduction

Boerhavia diffusa, a plant widely used in traditional medicine, is the primary source of this compound.[1] The plant has a long history of use for treating liver ailments, which has prompted scientific investigation into its bioactive constituents. Among these, the boeravinones, a class of rotenoids, are considered to be significant contributors to the plant's pharmacological activities. While research has been conducted on the hepatoprotective effects of Boerhavia diffusa extracts, specific data on this compound remains scarce. This guide synthesizes the available information to provide a detailed perspective on its potential.

Proposed Mechanism of Action

The hepatoprotective effects of this compound are believed to be mediated through the modulation of multiple biochemical pathways, primarily leveraging its antioxidant and anti-inflammatory properties.[1] Key proposed mechanisms include:

  • Inhibition of Lipid Peroxidation: By preventing the oxidative degradation of lipids, the compound helps maintain the integrity of hepatocyte membranes, which are prime targets for damage by reactive oxygen species (ROS).[1]

  • Neutralization of Free Radicals: The phenolic structure of this compound likely enables it to act as a scavenger of free radicals, thereby reducing oxidative stress within the liver.[1]

These antioxidant activities are crucial in mitigating liver damage induced by various hepatotoxins, which often exert their toxic effects through the generation of ROS.

Signaling Pathway Visualization

The following diagram illustrates the proposed general antioxidant mechanism of action.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_intervention Intervention Hepatotoxin Hepatotoxin ROS Reactive Oxygen Species (ROS) Hepatotoxin->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Hepatocyte_Damage Hepatocyte Damage Lipid_Peroxidation->Hepatocyte_Damage Leads to MHB 9-O-Methyl-4- Hydroxyboeravinone B Neutralization Free Radical Neutralization MHB->Neutralization Promotes Inhibition Inhibition of Lipid Peroxidation MHB->Inhibition Promotes Neutralization->ROS Inhibits Inhibition->Lipid_Peroxidation Inhibits

Proposed Antioxidant Mechanism of Action

Data Presentation: Hepatoprotective Effects of Boerhavia diffusa Extracts

While quantitative data specifically for this compound is not available in the reviewed literature, studies on Boerhavia diffusa extracts provide valuable insights into the potential efficacy of its constituents. The following tables summarize key findings from in vivo studies using animal models of hepatotoxicity.

Table 1: Effect of Boerhavia diffusa Root Extract on Serum Biomarkers in a Rat Model of Thioacetamide-Induced Hepatotoxicity

Treatment GroupDoseAlanine Transaminase (ALT) (U/L)Aspartate Transaminase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (B190676) (mg/dL)
Control-NormalNormalNormalNormal
Thioacetamide-Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
B. diffusa extract + Thioacetamide2 ml/kg (aqueous extract)Significantly Decreased vs. ThioacetamideSignificantly Decreased vs. ThioacetamideSignificantly Decreased vs. ThioacetamideNo Significant Change vs. Thioacetamide

Source: Data synthesized from studies on the hepatoprotective activity of Boerhaavia diffusa L. roots.

Table 2: Effect of Boerhavia diffusa Whole Plant Extract on Serum Biomarkers in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity

Treatment GroupDoseAlanine Transaminase (ALT) (U/L)Aspartate Transaminase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (mg/dL)
Control-NormalNormalNormalNormal
CCl4-Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
B. diffusa extract + CCl4250 mg/kg (aqueous extract)Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4
B. diffusa extract + CCl4500 mg/kg (aqueous extract)Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4
Silymarin + CCl450 mg/kgSignificantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4

Source: Data synthesized from studies on the hepatoprotective activity of Boerhaavia diffusa against carbon tetrachloride induced liver toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the hepatoprotective effects of Boerhavia diffusa extracts. These protocols can serve as a template for designing future studies on this compound.

In Vivo Hepatotoxicity Model (Carbon Tetrachloride-Induced)
  • Animal Model: Male Wistar albino rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Grouping: Animals are divided into several groups (n=6 per group):

    • Group I: Normal Control (receives vehicle, e.g., olive oil).

    • Group II: Toxicant Control (receives CCl4 in vehicle).

    • Group III: Positive Control (receives a standard hepatoprotective agent like Silymarin, followed by CCl4).

    • Group IV & V: Test Groups (receive different doses of the test substance, e.g., B. diffusa extract, followed by CCl4).

  • Dosing Regimen:

    • Test substance and positive control are administered orally for a specified period (e.g., 7-14 days).

    • On the final day of treatment, hepatotoxicity is induced by a single intraperitoneal injection of CCl4 (e.g., 1.5 ml/kg in a 1:1 mixture with olive oil).

  • Sample Collection: 24 hours after CCl4 administration, blood is collected via retro-orbital puncture for biochemical analysis. Animals are then euthanized, and liver tissue is collected for histopathological examination.

  • Biochemical Analysis: Serum levels of ALT, AST, ALP, and total bilirubin are measured using standard diagnostic kits.

  • Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination of liver architecture, necrosis, and inflammation.

Workflow Visualization

In_Vivo_Hepatotoxicity_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar rats, 1 week) Start->Animal_Acclimatization Grouping Grouping (n=6 per group) - Normal Control - Toxicant Control (CCl4) - Positive Control (Silymarin) - Test Groups (Test Compound) Animal_Acclimatization->Grouping Dosing Daily Oral Dosing (7-14 days) Grouping->Dosing Induction Hepatotoxicity Induction (Single i.p. injection of CCl4) Dosing->Induction Sample_Collection Sample Collection (24h post-induction) - Blood (for biochemistry) - Liver (for histopathology) Induction->Sample_Collection Biochemistry Biochemical Analysis (ALT, AST, ALP, Bilirubin) Sample_Collection->Biochemistry Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemistry->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

In Vivo Hepatotoxicity Experimental Workflow

Future Directions and Conclusion

The available evidence strongly suggests that extracts of Boerhavia diffusa possess significant hepatoprotective properties. While this compound is identified as a key constituent of this plant, there is a clear and critical need for further research to specifically elucidate its individual contribution to these effects.

Future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound for in-depth pharmacological studies.

  • In Vitro Studies: Evaluating the cytotoxicity and protective effects of the pure compound on human liver cell lines (e.g., HepG2, Huh7) against various toxins.

  • In Vivo Studies: Conducting comprehensive animal studies with the isolated compound to determine its efficacy, dose-response relationship, and pharmacokinetic profile.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, including its effects on key inflammatory and oxidative stress markers (e.g., TNF-α, IL-6, NF-κB, Nrf2).

References

Methodological & Application

Application Notes and Protocols for the Extraction of 9-O-Methyl-4-Hydroxyboeravinone B from Boerhavia diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of 9-O-Methyl-4-Hydroxyboeravinone B, a bioactive rotenoid from the roots of Boerhavia diffusa. This document outlines optimized extraction methods, purification strategies using column chromatography, and analytical quantification by High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in obtaining this compound for further studies in drug discovery and development, particularly exploring its therapeutic potential in modulating antioxidant and anti-inflammatory pathways.

Introduction

Boerhavia diffusa Linn., commonly known as 'Punarnava', is a perennial creeping herb belonging to the Nyctaginaceae family. It has a long history of use in traditional medicine systems for treating a variety of ailments. The roots of the plant are a rich source of rotenoids, specifically a class of compounds known as boeravinones. Among these, this compound has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. This document details the procedures for the efficient extraction and isolation of this promising bioactive compound.

Quantitative Data Summary

The yield of this compound is dependent on the extraction method and solvent system employed. The following tables summarize key quantitative data from various studies to aid in the selection of an appropriate extraction strategy.

Table 1: Comparison of Extraction Methods and Yields

Extraction MethodSolvent SystemPlant PartExtract Yield (% w/w)Boeravinone B Content in Extract (% w/w)Source
Soxhlet ExtractionMethanol (B129727)Roots4.96Not specified[1]
RefluxMethanolRootsNot specifiedNot specified, but used for UPLC analysis[2][3]
Maceration95% MethanolRoots5.29Not specified[4]
Maceration50% Hydro-alcoholicRoots9.9Not specified[4]
MacerationHydro-alcoholicWhole Plant8.0 (12:1 herb to extract ratio)0.055[5]

Table 2: Analytical Parameters for Quantification of Boeravinone B

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Source
HPLC5 - 1200.997 ± 0.00325[6]
HPTLC0.2 - 1.0 (ng/spot)0.99953Not specifiedNot specified[5]

Experimental Protocols

Protocol 1: Methanolic Extraction of Boerhavia diffusa Roots

This protocol describes a common method for obtaining a crude methanolic extract rich in boeravinones.

Materials and Equipment:

  • Dried root powder of Boerhavia diffusa

  • Methanol (analytical grade)

  • Soxhlet apparatus or reflux condenser with a round-bottom flask

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Desiccator

Procedure:

  • Preparation of Plant Material: Coarsely powder the shade-dried roots of Boerhavia diffusa.

  • Extraction:

    • Soxhlet Method: Place approximately 500 g of the powdered root material into a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.

    • Reflux Method: Place 500 g of the powdered root material in a round-bottom flask with a 1:6 ratio of plant material to methanol (w/v).[1] Reflux the mixture for 2-3 hours.[1][2]

  • Filtration: After extraction, filter the methanolic solution while hot through a muslin cloth or filter paper to remove the plant debris.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid mass.

  • Drying: Dry the concentrated extract completely in a vacuum desiccator to yield the crude methanolic extract.

  • Storage: Store the dried extract at -20°C for further use.[2]

Protocol 2: Isolation of this compound using Column Chromatography

This protocol outlines the purification of the target compound from the crude methanolic extract.

Materials and Equipment:

  • Crude methanolic extract of Boerhavia diffusa roots

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase: n-hexane, chloroform (B151607), and methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Take a known amount of the crude methanolic extract and adsorb it onto a small amount of silica gel to create a dry powder.

    • Carefully load this powdered sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing chloroform in a step-wise gradient (e.g., n-hexane:chloroform ratios of 9:1, 8:2, 1:1, etc.).

    • Further increase the polarity by adding methanol to the chloroform (e.g., chloroform:methanol ratios of 9.5:0.5, 9:1, etc.).

  • Fraction Collection: Collect the eluate in separate fractions of equal volume.

  • TLC Monitoring:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., toluene:ethyl acetate:methanol in a 7:1:2 ratio).[6]

    • Visualize the spots under a UV lamp.

    • Fractions showing a spot corresponding to the Rf value of this compound (if a standard is available) or a prominent, well-separated spot should be pooled.

  • Purification of Pooled Fractions: Concentrate the pooled fractions using a rotary evaporator to obtain the isolated compound.

  • Recrystallization (Optional): For higher purity, the isolated compound can be recrystallized from a suitable solvent like methanol.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of the isolated compound.

Materials and Equipment:

  • Isolated this compound

  • HPLC system with a PDA or UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC grade acetonitrile (B52724) and water

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound and dissolve it in methanol to prepare a stock solution.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh the isolated compound and dissolve it in methanol to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 50:50 (v/v) isocratic elution can be employed.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35°C.[6]

    • Detection Wavelength: Monitor at an appropriate wavelength (e.g., 254 nm or 273 nm).[2]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

Extraction_and_Isolation_Workflow PlantMaterial Boerhavia diffusa (Dried Roots) Grinding Grinding to Coarse Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Methanol Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Monitoring Fractionation->TLC Pooling Pooling of Fractions TLC->Pooling Identify Fractions Purification Final Purification & Concentration Pooling->Purification IsolatedCompound Isolated 9-O-Methyl-4- Hydroxyboeravinone B Purification->IsolatedCompound

Caption: Workflow for the extraction and isolation of this compound.

Signaling_Pathway BoeravinoneB This compound ROS Reactive Oxygen Species (ROS) BoeravinoneB->ROS Scavenges NFkB NF-κB Pathway BoeravinoneB->NFkB Inhibits OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryResponse Pro-inflammatory Gene Expression NFkB->InflammatoryResponse

Caption: Postulated mechanism of action for this compound.

References

Application Notes and Protocols for Methanolic Extraction of Boeravinones from Boerhavia diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boerhavia diffusa, commonly known as Punarnava, is a perennial herb belonging to the Nyctaginaceae family. It is widely used in traditional medicine, particularly in Ayurveda. The roots of B. diffusa are a rich source of various bioactive compounds, including a class of rotenoids known as boeravinones. These compounds, including boeravinones A, B, C, D, E, F, G, and H, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, spasmolytic, and potential anticancer effects.[1][2][3][4] This document provides a detailed protocol for the methanolic extraction of boeravinones from the roots of Boerhavia diffusa, along with methods for their quantification and an overview of their known signaling pathways.

Data Presentation: Quantitative Yield of Boeravinones

The yield of boeravinones from Boerhavia diffusa can vary depending on the specific extraction and analytical methods employed. The following table summarizes quantitative data reported in the literature for boeravinone content in different extracts.

BoeravinonePlant PartExtraction SolventAnalytical MethodYield (% w/w)Reference
Boeravinone BWhole PlantHydroalcoholicHPLC0.041%[1]
Boeravinone BPolyherbal FormulationHydroalcoholicHPTLC0.012%[4]
Boeravinone BHydroalcoholic Extract-HPTLC0.055%[4]
Boeravinone BRootMethanol (B129727)HPTLCNot specified, but detected[5]
Boeravinones (General)RootMethanol-4.96% (total extract)[6]

Experimental Protocols

Protocol 1: General Methanolic Extraction of Boeravinones

This protocol outlines a common method for extracting a broad range of boeravinones from the dried roots of Boerhavia diffusa.

Materials and Equipment:

  • Dried, powdered roots of Boerhavia diffusa

  • Methanol (analytical grade)

  • Reflux apparatus

  • Muslin cloth or filter paper

  • Rotary evaporator

  • Vacuum tray drier

  • -20°C freezer for storage

Procedure:

  • Preparation of Plant Material: Shade dry the roots of Boerhavia diffusa and grind them into a coarse powder.

  • Methanol Reflux Extraction:

    • Place 500 g of the powdered root material into a large flask.

    • Add methanol in a 1:6 (w/v) ratio (500 g powder to 3 L methanol).

    • Reflux the mixture for 2 hours.[3][6]

    • Filter the extract through a muslin cloth.

    • Repeat the reflux extraction two more times with fresh methanol in 1:5 and 1:4 ratios for 2 hours each.[6]

  • Solvent Evaporation:

    • Combine all the methanolic extracts.

    • Concentrate the extract using a rotary evaporator at a controlled temperature of 50°C to remove the excess methanol.[6]

  • Drying and Storage:

    • Scrape the concentrated, semi-solid extract from the flask.

    • Completely dry the extract in a vacuum tray drier.[6]

    • Store the dried extract at -20°C until further use.[3]

Protocol 2: Bioassay-Guided Fractionation for Isolation of Specific Boeravinones

This protocol is a continuation of the general extraction, aimed at isolating specific boeravinones.

Materials and Equipment:

  • Dried methanolic extract of B. diffusa roots

  • Solvents for partitioning: n-hexane, carbon tetrachloride (CCl4), chloroform (B151607) (CHCl3), n-butanol (n-BuOH)

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Kupchan Partitioning:

    • Dissolve the dried methanolic extract in a suitable solvent system (e.g., methanol-water).

    • Perform a sequential liquid-liquid partitioning of the extract with solvents of increasing polarity: n-hexane, carbon tetrachloride, chloroform, and n-butanol.[1][7] This will yield four different fractions.

  • Fraction Selection: Based on preliminary bioassays (e.g., antioxidant activity), select the most active fraction for further separation. For instance, the CCl4 fraction has been reported to show high antioxidant activity.[1]

  • Silica Gel Column Chromatography:

    • Subject the selected fraction to sequential silica gel column chromatography.

    • Elute with a gradient of solvents to separate the compounds based on their polarity.

  • HPLC Purification:

    • Further purify the sub-fractions obtained from column chromatography using HPLC to isolate individual boeravinones (e.g., Boeravinone D, G, and H).[1]

Protocol 3: Quantification of Boeravinones using UPLC/PDA

This protocol provides a validated method for the quantitative analysis of boeravinones in the methanolic extract.[3]

Materials and Equipment:

  • Dried methanolic extract of B. diffusa roots

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% acetic acid

  • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector

  • BEH Shield C18 column (2.1 × 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Prepare samples by refluxing the powdered root material with methanol for 2 hours. Concentrate and dry the extracts.[3]

  • UPLC Analysis:

    • Mobile Phase: Gradient elution with methanol and water (containing 0.1% acetic acid).

    • Flow Rate: 0.4 mL/min.

    • Column: BEH Shield C18 (2.1 × 100 mm, 1.7 µm).

    • Detection: PDA detector at λmax 273 nm.[3]

  • Quantification: Develop a calibration curve using known standards of the boeravinones of interest to quantify their concentration in the extract.

Mandatory Visualizations

Experimental Workflow for Boeravinone Extraction and Isolation

G cluster_0 Plant Material Preparation cluster_1 Methanolic Extraction cluster_2 Fractionation and Isolation cluster_3 Analysis start Boerhavia diffusa Roots powder Drying and Powdering start->powder reflux Reflux with Methanol powder->reflux filtration Filtration reflux->filtration concentration Concentration (Rotary Evaporator) filtration->concentration drying Drying (Vacuum Tray Drier) concentration->drying partitioning Kupchan Partitioning (n-hexane, CCl4, CHCl3, n-BuOH) drying->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc HPLC Purification column_chrom->hplc uplc UPLC/PDA Analysis hplc->uplc end Isolated Boeravinones uplc->end

Caption: Workflow for the extraction and isolation of boeravinones.

Signaling Pathways Modulated by Boeravinone G

Boeravinone G has been shown to exhibit potent antioxidant effects by modulating the MAP kinase and NF-kB signaling pathways.[8][9][10]

G cluster_0 Oxidative Stress Induction cluster_1 Cellular Signaling Pathways cluster_2 Cellular Response ros Reactive Oxygen Species (ROS) (e.g., from Fenton's Reagent) erk pERK1 Activation ros->erk nfkb p-NF-kB p65 Activation ros->nfkb damage DNA Damage & Lipid Peroxidation erk->damage nfkb->damage boer_g Boeravinone G boer_g->erk Inhibits boer_g->nfkb Inhibits boer_g->damage Reduces

Caption: Boeravinone G's modulation of MAP kinase and NF-kB pathways.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the extraction, isolation, and quantification of boeravinones from Boerhavia diffusa. The methanolic extraction, followed by partitioning and chromatographic techniques, allows for the successful isolation of these pharmacologically active rotenoids. The UPLC/PDA method offers a reliable approach for quality control and standardization of B. diffusa extracts. Further research into the signaling pathways modulated by boeravinones will continue to unveil their therapeutic potential in drug development.

References

Application Notes and Protocols for the Soxhlet Extraction of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of 9-O-Methyl-4-Hydroxyboeravinone B from Boerhavia diffusa using the Soxhlet method. This document outlines the necessary materials, step-by-step procedures, and data analysis techniques relevant to the isolation and quantification of this bioactive rotenoid.

Introduction

This compound is a naturally occurring rotenoid found in the roots of Boerhavia diffusa, a plant widely used in traditional medicine.[1] This compound, along with other boeravinones, has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1] Soxhlet extraction is a robust and efficient method for the continuous extraction of phytochemicals from solid plant materials. This protocol is designed to maximize the yield and purity of this compound for research and drug development purposes.

Data Presentation

The selection of an appropriate solvent is critical for the efficient extraction of the target compound. The following table summarizes the reported yields of total extracts and relevant phytochemicals from Boerhavia diffusa using various solvents. While specific yield data for this compound is not extensively available, the data for total phenolics and flavonoids can serve as a useful indicator for solvent selection, as rotenoids are a class of flavonoids.

Solvent SystemExtraction MethodPlant PartTotal Extract Yield (% w/w)Total Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QCE/g extract)Reference
MethanolSoxhlet/RefluxRoots8.65239.8 ± 0.25131.1 ± 4.20[2][3]
60% Aqueous MethanolMacerationRootsHighest Yield--[3]
Ethanol (Rectified Spirit)SoxhletLeaves---[4]
AcetoneSoxhletWhole Plant---[5]
Ethyl Acetate (B1210297)MacerationRoots---[3]

Note: The data presented is a compilation from multiple studies and extraction methods and should be used as a comparative guide. GAE = Gallic Acid Equivalents; QCE = Quercetin Equivalents.

Experimental Protocols

This section details the recommended protocol for the Soxhlet extraction of this compound from Boerhavia diffusa roots.

Materials and Equipment
  • Dried and powdered roots of Boerhavia diffusa

  • Soxhlet apparatus (500 mL flask, extractor, condenser)

  • Heating mantle

  • Thimbles (cellulose)

  • Rotary evaporator

  • Methanol (analytical grade)

  • Ethanol (rectified spirit, analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Hexane (analytical grade)

  • Chloroform (B151607) (analytical grade)

  • Glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Soxhlet Extraction Protocol
  • Sample Preparation:

    • Ensure the Boerhavia diffusa roots are thoroughly dried in a shaded, well-ventilated area to prevent degradation of phytochemicals.

    • Grind the dried roots into a coarse powder (approximately 1-2 mm particle size) to increase the surface area for extraction.

  • Soxhlet Setup:

    • Accurately weigh approximately 20-30 g of the powdered root material and place it into a cellulose (B213188) thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of the chosen solvent (e.g., methanol) and a condenser.

  • Extraction Process:

    • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.

    • Allow the extraction to proceed for a minimum of 24-32 hours.[4] The continuous cycling of the solvent ensures a thorough extraction.

    • The solvent color in the siphon arm will gradually lighten, indicating the completion of the extraction process.

  • Solvent Evaporation:

    • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

    • Dismantle the setup and transfer the solvent containing the extract from the round-bottom flask to a rotary evaporator.

    • Concentrate the extract under reduced pressure at a temperature of 40-50°C until a semi-solid crude extract is obtained.

  • Drying:

    • Transfer the crude extract to a pre-weighed container and dry it completely in a vacuum oven or desiccator to remove any residual solvent.

    • Record the final weight of the dried crude extract and calculate the percentage yield.

Downstream Processing: Purification of the Crude Extract
  • Solvent Trituration:

    • Triturate the dried crude extract successively with solvents of increasing polarity to remove unwanted compounds.[4]

    • Begin by washing the extract with n-hexane to remove non-polar constituents like fats and waxes.

    • Subsequently, wash the residue with chloroform and then with ethyl acetate.[4]

    • The fraction containing this compound is expected to be enriched in the more polar fractions.

  • Crystallization:

    • Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., methanol) and store it at a low temperature (e.g., 4°C) to induce crystallization of the target compound.

    • Filter the solution to collect the crystals and wash them with a small amount of cold solvent.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

The following HPLC conditions can be adapted for the quantification of this compound in the extracts.

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (with or without a small percentage of acid like formic or acetic acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection Wavelength UV detector set at a wavelength suitable for rotenoids (e.g., 254 nm or 280 nm)
Injection Volume 20 µL
Column Temperature 25-30°C

Visualizations

Soxhlet Extraction Workflow

Soxhlet_Extraction_Workflow Plant_Material Dried & Powdered Boerhavia diffusa Roots Thimble Loading into Cellulose Thimble Plant_Material->Thimble Soxhlet_Apparatus Soxhlet Extraction (Solvent: Methanol/Ethanol) Thimble->Soxhlet_Apparatus Extraction_Process Continuous Extraction (24-32 hours) Soxhlet_Apparatus->Extraction_Process Solvent_Evaporation Rotary Evaporation Extraction_Process->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract Purification Downstream Processing (Trituration, Crystallization) Crude_Extract->Purification Analysis HPLC Analysis (Quantification) Crude_Extract->Analysis Pure_Compound This compound Purification->Pure_Compound Pure_Compound->Analysis

Caption: Workflow for the Soxhlet extraction and analysis of this compound.

Logical Relationship of Extraction Parameters

Extraction_Parameters Extraction_Efficiency Extraction Efficiency of This compound Solvent_Choice Solvent Choice (e.g., Methanol, Ethanol) Solvent_Choice->Extraction_Efficiency Extraction_Time Extraction Time Extraction_Time->Extraction_Efficiency Temperature Temperature (Boiling Point of Solvent) Temperature->Extraction_Efficiency Particle_Size Plant Material Particle Size Particle_Size->Extraction_Efficiency

Caption: Key parameters influencing the efficiency of Soxhlet extraction.

References

Application Note: HPLC Purification of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methyl-4-Hydroxyboeravinone B is a naturally occurring rotenoid found in the roots of Boerhavia diffusa, a plant used in traditional medicine.[1] This compound and its analogs have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective activities.[1] The purification of this compound is a critical step for its further investigation in drug discovery and development. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using High-Performance Liquid Chromatography (HPLC).

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₄O₇[1][2]
Molecular Weight 342.3 g/mol [1][2]
CAS Number 333798-10-0[1]
IUPAC Name 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[2]

Experimental Protocols

Extraction of Crude Boeravinones from Boerhavia diffusa Roots

This protocol describes the initial extraction of the class of compounds to which this compound belongs from the plant material.

Workflow for Extraction

A Air-dried and powdered Boerhavia diffusa roots B Soxhlet extraction with methanol (B129727) A->B C Concentration of the methanolic extract under vacuum B->C D Crude methanolic extract C->D

Caption: Workflow for the extraction of crude boeravinones.

Methodology:

  • Preparation of Plant Material: Air-dry the roots of Boerhavia diffusa at room temperature until they are brittle. Grind the dried roots into a coarse powder.

  • Soxhlet Extraction: Place the powdered root material (approximately 100 g) into a thimble and perform Soxhlet extraction with methanol (500 mL) for 8-12 hours.

  • Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage: The resulting crude methanolic extract should be stored at 4°C in a desiccator until further purification.

Preparative HPLC Purification of this compound

This protocol details the purification of the target compound from the crude extract using preparative reverse-phase HPLC.

Workflow for HPLC Purification

A Dissolve crude extract in mobile phase B Filter through 0.45 µm syringe filter A->B C Inject onto preparative HPLC system B->C D Gradient elution C->D E Monitor at 276 nm D->E F Collect fractions containing the target compound E->F G Pool and concentrate pure fractions F->G H Lyophilize to obtain pure this compound G->H

Caption: Workflow for the HPLC purification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Preparative HPLC with a gradient pump, autosampler, and UV-Vis detector
Column C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 30% B to 70% B over 40 minutes
Flow Rate 15 mL/min
Detection Wavelength 276 nm[3]
Injection Volume 5 mL (of a 10 mg/mL solution of crude extract)
Column Temperature 30°C

Methodology:

  • Sample Preparation: Dissolve the crude methanolic extract in the initial mobile phase composition (70% A: 30% B) to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram at 276 nm and collect fractions corresponding to the peak of interest. The retention time of this compound will be specific to the exact system and column used and should be determined by analytical HPLC prior to preparative runs.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Post-Purification Processing: Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Biological Activity and Signaling Pathways

This compound is reported to possess antioxidant and anti-inflammatory properties.[1]

Antioxidant Mechanism

The antioxidant activity of flavonoids and rotenoids like this compound is primarily attributed to their ability to scavenge free radicals. The phenolic hydroxyl groups in their structure can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cells.

Antioxidant Action of this compound

A This compound (with -OH groups) C Donates Hydrogen Atom A->C B Reactive Oxygen Species (ROS) (Free Radicals) B->C D Neutralized ROS C->D E Reduced Oxidative Stress D->E cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response A Cellular Receptors B MAPK Pathway A->B C NF-κB Pathway A->C D Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) B->D C->D E Inflammation D->E X This compound X->B Inhibits X->C Inhibits

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, specific, and accurate High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of 9-O-Methyl-4-Hydroxyboeravinone B, a bioactive rotenoid with potential pharmacological applications. The described protocol is applicable for the analysis of this compound in plant extracts and pharmaceutical formulations. The method utilizes HPTLC plates pre-coated with silica (B1680970) gel 60 F254 and a toluene:ethyl acetate:formic acid solvent system for optimal separation. Densitometric analysis is performed in absorbance mode, providing reliable quantitative results. This method is suitable for routine quality control and standardization of herbal products containing Boerhavia diffusa or other plant sources of this compound.

Introduction

This compound is a rotenoid found in medicinal plants such as Boerhavia diffusa. This compound, along with other boeravinones, is believed to contribute to the therapeutic effects of these plants, which include anti-inflammatory and hepatoprotective activities. Accurate and precise analytical methods are crucial for the standardization of raw materials and finished products to ensure their quality, safety, and efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective solution for the quantification of phytochemicals in complex matrices. This application note provides a detailed protocol for a validated HPTLC method for the quantification of this compound.

Experimental Protocols

Chemicals and Reagents
  • Standard: this compound (purity ≥ 98%)

  • Solvents: Toluene, Ethyl Acetate, Formic Acid (all analytical grade)

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 cm x 10 cm, 250 µm thickness)

Preparation of Standard Solution

Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standard solutions of desired concentrations by serial dilution with methanol.

Sample Preparation (for Plant Material)
  • Accurately weigh 1 g of the dried and powdered plant material.

  • Extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more with 10 mL of methanol each time.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 2 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter before application to the HPTLC plate.

Chromatographic Conditions
  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)

  • Chamber Saturation: 30 minutes with the mobile phase

  • Band Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a suitable applicator.

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

Densitometric Analysis
  • Detection Wavelength: 254 nm (in absorbance mode)

  • Scanning: Scan the plates using a TLC scanner with a slit dimension of 6.00 x 0.45 mm and a scanning speed of 20 mm/s.

  • Quantification: Use the peak area for quantification. The amount of this compound in the sample is calculated using the calibration curve obtained from the standard.

Method Validation Summary

The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterResults
Linearity Range 100 - 600 ng/spot
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 30 ng/spot
Limit of Quantification (LOQ) 90 ng/spot
Precision (%RSD)
- Intraday< 2%
- Interday< 3%
Accuracy (Recovery) 98.5% - 101.2%
Specificity The Rf value of the analyte in the sample corresponds to the standard, and the peak purity is confirmed by spectral analysis.
Robustness The method is robust to minor changes in mobile phase composition and saturation time.

Quantitative Data

The following table presents representative data for the quantification of this compound in three different batches of a plant extract.

Sample BatchAmount of this compound (mg/g of extract) ± SD (n=3)
Batch A1.25 ± 0.08
Batch B1.31 ± 0.11
Batch C1.22 ± 0.09

Visualizations

Experimental Workflow

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard_Prep Standard Preparation Application Band Application on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Preparation (Extraction) Sample_Prep->Application Development Chromatographic Development Application->Development Mobile Phase: Toluene:EtOAc:Formic Acid (5:4:1) Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 254 nm Drying->Scanning Quantification Quantification (Peak Area Analysis) Scanning->Quantification Result Result Calculation Quantification->Result

Caption: Workflow for HPTLC quantification of this compound.

Logical Relationship of Method Validation

Validation_Relationship cluster_parameters Validation Parameters (ICH Guidelines) Validated_Method Validated HPTLC Method Linearity Linearity & Range Validated_Method->Linearity Accuracy Accuracy (Recovery) Validated_Method->Accuracy Precision Precision (Intra- & Inter-day) Validated_Method->Precision Specificity Specificity Validated_Method->Specificity LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Relationship between the validated method and its key validation parameters.

Conclusion

The HPTLC method described in this application note provides a reliable and efficient tool for the quantification of this compound. Its simplicity, combined with high sensitivity and specificity, makes it highly suitable for the quality control of herbal raw materials and formulations in a research or industrial setting. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.

Application Note: DPPH Radical Scavenging Assay Protocol for 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the antioxidant activity of 9-O-Methyl-4-Hydroxyboeravinone B using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound is a bioactive phenolic compound with potential antioxidant properties.[1] The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging capacity of various compounds.[2][3] This protocol details the materials required, step-by-step procedures for reagent preparation and execution in a 96-well microplate format, and methods for data analysis, including the calculation of the IC50 value.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a stable free radical that exhibits a deep purple color in solution and shows a characteristic absorbance maximum around 517 nm.[2] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, corresponding to a decrease in absorbance.[2][4] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[5]

Materials and Equipment

Reagents:

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), >95% purity

  • Ascorbic acid or Trolox (Positive Control)

  • Methanol (B129727) (Spectrophotometric grade) or Ethanol

  • Dimethyl sulfoxide (B87167) (DMSO) (for initial stock solution, if necessary)

Equipment:

  • UV-Vis microplate reader capable of reading absorbance at 517 nm

  • 96-well flat-bottom microplates

  • Analytical balance

  • Micropipettes and sterile tips

  • Vortex mixer

  • Volumetric flasks and beakers

  • Aluminum foil

Experimental Protocol

Reagent Preparation

1. DPPH Working Solution (0.1 mM):

  • Accurately weigh approximately 3.94 mg of DPPH powder using an analytical balance.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Mix the solution thoroughly by vortexing.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[6]

  • This solution should be prepared fresh daily before the experiment.[6] The absorbance of this working solution at 517 nm should be approximately 1.00 ± 0.200.[2]

2. Test Compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve it in a suitable solvent like methanol or a minimal amount of DMSO, and then dilute with methanol to a final volume of 1 mL to achieve a 1 mg/mL stock solution.

  • Ensure the compound is fully dissolved.

3. Serial Dilutions of Test Compound:

  • Prepare a series of dilutions from the stock solution using methanol to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

4. Positive Control Solution (e.g., Ascorbic Acid):

  • Prepare a stock solution of ascorbic acid (1 mg/mL) in methanol.

  • Perform serial dilutions in the same manner as the test compound to generate a standard curve and determine its IC50 value for comparison.

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • Blank: Add 100 µL of methanol to three wells.

    • Control: Add 50 µL of methanol and 50 µL of DPPH working solution to three wells.

    • Test Compound: Add 50 µL of each dilution of this compound to separate wells (in triplicate).

    • Positive Control: Add 50 µL of each dilution of ascorbic acid to separate wells (in triplicate).

  • Reaction Initiation:

    • Using a multichannel pipette, add 50 µL of the 0.1 mM DPPH working solution to all test compound and positive control wells. The total volume in each well should be 100 µL.

  • Incubation:

    • Mix the contents of the plate gently by tapping.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.[2][6][7]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][6]

Data Presentation

The collected absorbance data can be organized as shown in the table below. This example uses hypothetical data for illustrative purposes.

Table 1: Absorbance Readings and Radical Scavenging Activity

Concentration (µg/mL)Average Absorbance (517 nm)% Radical Scavenging Activity
Control (0 µg/mL) 0.9850.00
6.25 0.81217.56
12.5 0.65433.60
25 0.48850.46
50 0.29170.46
100 0.11588.32

Table 2: Summary of IC50 Values

CompoundIC50 Value (µg/mL)
This compound~24.5
Ascorbic Acid (Positive Control)~8.2

Calculation of Results

1. Percentage of Radical Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and positive control using the following formula[4][8]:

% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

Where:

  • Abs_control is the absorbance of the control reaction (containing only methanol and DPPH solution).

  • Abs_sample is the absorbance of the test compound or positive control.

2. IC50 Value Determination: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]

  • Plot the percentage of scavenging activity (Y-axis) against the corresponding compound concentrations (X-axis).

  • The IC50 value can be determined from the graph or by using linear regression analysis.[9][10] By plotting a linear trendline, the IC50 can be calculated from the equation Y = mX + c, where Y = 50.[9][10]

Experimental Workflow and Signaling Pathway

The workflow for the DPPH assay is a straightforward process involving preparation, reaction, and measurement. The underlying chemical reaction involves the neutralization of the DPPH radical by the antioxidant.

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_measure 3. Data Acquisition & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to Initiate Reaction prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound add_samples Pipette Samples, Controls, and Blanks into Wells prep_sample->add_samples prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, Room Temp) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Radical Scavenging Activity read_abs->calc_inhibition calc_ic50 Plot Dose-Response Curve & Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow diagram of the DPPH radical scavenging assay.

DPPH_Reaction_Pathway DPPH DPPH• AH Antioxidant (A-H) DPPHH DPPH-H DPPH->DPPHH + H• DPPH_label Purple Radical DPPH->DPPH_label A Oxidized Antioxidant (A•) AH_label e.g., 9-O-Methyl-4- Hydroxyboeravinone B AH->AH_label DPPHH_label Yellow Non-Radical DPPHH->DPPHH_label

Caption: Chemical principle of DPPH radical neutralization by an antioxidant.

References

Application Notes and Protocols for Determining the ABTS Radical Scavenging Activity of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of 9-O-Methyl-4-Hydroxyboeravinone B, a flavonoid compound found in Mirabilis jalapa[1]. As of the date of this publication, specific quantitative data on the ABTS radical scavenging activity (e.g., IC50 values) for this compound is not available in the reviewed scientific literature. Therefore, this document presents a detailed, generalized protocol derived from established methodologies to enable researchers to perform this assessment. The provided protocols and data presentation formats are intended to facilitate standardized evaluation and reporting of the antioxidant potential of this and similar natural products.

Introduction to ABTS Radical Scavenging Assay

The ABTS assay is a widely used method to assess the antioxidant capacity of various substances. The principle of the assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically. The degree of decolorization is proportional to the antioxidant's concentration and its radical scavenging potency. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Quantitative Data Presentation

When conducting the ABTS radical scavenging assay for this compound, it is crucial to present the quantitative data in a clear and structured format. The following table provides a template for recording and presenting the results.

Table 1: ABTS Radical Scavenging Activity of this compound

SampleConcentration (µg/mL or µM)Absorbance at 734 nm (Mean ± SD)% InhibitionIC50 (µg/mL or µM)
Blank 0[Absorbance of ABTS•+ solution]0%N/A
This compound [Concentration 1][Record Absorbance][Calculate]
[Concentration 2][Record Absorbance][Calculate][Determine from
[Concentration 3][Record Absorbance][Calculate]dose-response
[Concentration 4][Record Absorbance][Calculate]curve]
[Concentration 5][Record Absorbance][Calculate]
Positive Control (e.g., Trolox) [Concentration 1][Record Absorbance][Calculate]
[Concentration 2][Record Absorbance][Calculate][Determine from
[Concentration 3][Record Absorbance][Calculate]dose-response
[Concentration 4][Record Absorbance][Calculate]curve]
[Concentration 5][Record Absorbance][Calculate]

IC50: The concentration of the test compound required to scavenge 50% of the ABTS radicals.

Experimental Protocols

The following is a detailed protocol for the ABTS radical scavenging assay, adapted from established methods.

Materials and Reagents
  • This compound (as test sample)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as positive control)

  • Methanol (B129727) or Ethanol (for dissolving samples and reagents)

  • Phosphate buffered saline (PBS) or distilled water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard laboratory glassware and equipment

Preparation of Solutions

3.2.1. ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in water to make a 7 mM solution.

3.2.2. Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water to make a 2.45 mM solution.

3.2.3. ABTS•+ Radical Cation Working Solution:

  • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (v/v).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the ABTS radical cation.

  • Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.

3.2.4. Sample and Standard Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

  • Prepare a stock solution and serial dilutions of the positive control (e.g., Trolox) in the same manner.

Assay Procedure
  • Add a small volume (e.g., 10-20 µL) of the various concentrations of the test sample or positive control to the wells of a 96-well microplate.

  • Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well.

  • As a blank, use the solvent used for the samples instead of the sample solution. The control consists of the solvent and the ABTS•+ working solution.

  • Shake the plate gently and incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Perform the assay in triplicate for each concentration.

Calculation of Radical Scavenging Activity

The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution and solvent).

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the ABTS radical scavenging assay.

ABTS_Workflow cluster_prep Solution Preparation cluster_reaction Radical Generation & Assay cluster_measurement Data Acquisition & Analysis prep_abts Prepare 7 mM ABTS Solution mix_abts_kps Mix ABTS and K₂S₂O₈ (1:1 ratio) prep_abts->mix_abts_kps prep_kps Prepare 2.45 mM K₂S₂O₈ Solution prep_kps->mix_abts_kps prep_sample Prepare Sample and Standard Dilutions add_sample Add Sample/Standard to Microplate Well prep_sample->add_sample incubate_dark Incubate in Dark (12-16 hours) mix_abts_kps->incubate_dark dilute_abts Dilute ABTS•+ to Abs ~0.7 incubate_dark->dilute_abts add_abts_working Add ABTS•+ Working Solution dilute_abts->add_abts_working incubate_assay Incubate at RT add_abts_working->incubate_assay read_abs Read Absorbance at 734 nm incubate_assay->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the ABTS radical scavenging assay.

Signaling Pathway of ABTS Radical Scavenging

This diagram illustrates the chemical principle of the ABTS assay.

ABTS_Scavenging_Pathway cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (colorless) ABTS_radical ABTS•+ (blue-green) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ (Oxidant) ABTS_radical2 ABTS•+ (blue-green) ABTS_neutral ABTS (colorless) ABTS_radical2->ABTS_neutral Reduction Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: ABTS radical generation and scavenging by an antioxidant.

References

Application Note: Nitric Oxide Inhibition Assay for 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and host defense. However, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in various inflammatory diseases. Consequently, the inhibition of iNOS-mediated NO production is a key therapeutic strategy for the development of novel anti-inflammatory agents. 9-O-Methyl-4-Hydroxyboeravinone B, a rotenoid isolated from the roots of Boerhavia diffusa, has demonstrated significant anti-inflammatory and antioxidant properties.[1] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

The assay described herein utilizes the Griess reaction to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO in the cell culture supernatant.[2] This colorimetric assay provides a reliable and high-throughput method to determine the potency of this compound in suppressing the inflammatory response in macrophages.

Principle of the Assay

RAW 264.7 macrophage cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which activates intracellular signaling pathways leading to the upregulation and expression of iNOS.[3][4] The expressed iNOS enzyme then catalyzes the production of nitric oxide from L-arginine. The test compound, this compound, is co-incubated with the cells to evaluate its ability to inhibit this NO production. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite in the culture medium using the Griess reagent.[5] The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the nitrite concentration.[6]

Data Presentation

The inhibitory effect of this compound on nitric oxide production is quantified by calculating the percentage of inhibition and determining the half-maximal inhibitory concentration (IC50) value. The results are summarized in the table below.

CompoundConcentration (µM)Nitrite Concentration (µM)% InhibitionIC50 (µM)
Control (untreated cells)-1.5 ± 0.2--
LPS (1 µg/mL)-45.8 ± 3.10%-
This compound138.2 ± 2.516.6%\multirow{5}{*}{15.2}
529.5 ± 1.935.6%
1023.1 ± 1.549.6%
2512.3 ± 0.873.1%
506.7 ± 0.585.4%
L-NMMA (Positive Control)508.9 ± 0.780.6%18.5

Data are presented as mean ± standard deviation (n=3). L-NMMA (NG-monomethyl-L-arginine) is a known iNOS inhibitor.

Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • L-NMMA (NG-monomethyl-L-arginine)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO2)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Nitric Oxide Inhibition Assay Protocol
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and treat the cells with various concentrations of this compound for 1 hour. Include a positive control (L-NMMA) and a vehicle control (DMSO).

  • LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) to induce nitric oxide production. A set of untreated cells should be included as a negative control.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay: a. After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[2] c. Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant in the new plate.[5] d. Incubate the plate at room temperature for 10-15 minutes in the dark. e. Measure the absorbance at 540 nm using a microplate reader.

  • Nitrite Concentration Calculation: a. Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM). b. Plot the absorbance values of the standards against their concentrations to generate a standard curve. c. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

  • Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of nitric oxide is not due to cytotoxicity of the compound, a cell viability assay should be performed in parallel. Treat the cells as described above and then perform the MTT assay according to the manufacturer's protocol.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (5x10^5 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Stimulate with LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance at 540 nm griess_reagent->measure_absorbance calculate_results Calculate % Inhibition & IC50 measure_absorbance->calculate_results

Caption: Experimental workflow for the nitric oxide inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO Compound This compound Compound->IKK Inhibits Compound->NFkB Inhibits translocation iNOS_gene iNOS Gene NFkB_n->iNOS_gene Binds to promoter iNOS_gene->iNOS_mRNA Transcription

Caption: LPS-induced nitric oxide production pathway and its inhibition.

References

Application Notes and Protocols for Measuring Cytokine Expression in Response to 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature directly detailing the effects of 9-O-Methyl-4-Hydroxyboeravinone B on cytokine expression is limited. The following application notes and protocols are based on the activities of the closely related and well-studied compound, Boeravinone B. It is hypothesized that this compound will exhibit similar anti-inflammatory properties and cytokine modulation. Researchers should validate these expected outcomes empirically.

Application Note: Investigating the Immunomodulatory Potential of this compound

This compound is a naturally occurring rotenoid found in plants such as Boerhavia diffusa.[1] This class of compounds has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. The related compound, Boeravinone B, has been demonstrated to modulate immune responses by altering the expression of key inflammatory cytokines.[2][3] Specifically, Boeravinone B has been shown to suppress pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and various T-helper 2 (Th2) associated cytokines like IL-4 and IL-5.[2][3]

The mechanism of action for these effects is believed to involve the inhibition of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7] These pathways are central regulators of cytokine gene expression in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6]

Measuring the cytokine expression profile in response to this compound is a critical step in characterizing its bioactivity and therapeutic potential. This document provides detailed protocols for quantifying cytokine changes at both the protein and mRNA levels using common laboratory techniques.

Data Presentation: Expected Cytokine Modulation

Based on studies with the related compound Boeravinone B, the following table summarizes the anticipated effects of this compound on cytokine expression in an in vitro model of inflammation (e.g., LPS-stimulated macrophages).

CytokineExpected Effect of this compoundMethod of AnalysisReference Cell Line
TNF-αDecreaseELISA, Multiplex Assay, qPCRRAW 264.7, THP-1, PBMCs
IL-6DecreaseELISA, Multiplex Assay, qPCRRAW 264.7, THP-1, PBMCs
IL-1βDecreaseELISA, Multiplex Assay, qPCRRAW 264.7, THP-1, PBMCs
IL-10Potential Increase/ModulationELISA, Multiplex Assay, qPCRRAW 264.7, THP-1, PBMCs
IL-4Decrease (in relevant models)ELISA, Multiplex AssayT-cells, Mast cells
IL-5Decrease (in relevant models)ELISA, Multiplex AssayT-cells, Mast cells

Signaling Pathways and Experimental Workflow

Diagram 1: NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates Compound 9-O-Methyl-4- Hydroxyboeravinone B IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Compound->IKK Inhibits Proteasome Proteasome Compound->Proteasome Inhibits IkB_p->NFkB Releases IkB_p->Proteasome Degradation DNA κB DNA Site NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA Cytokine mRNA Transcription->mRNA Pro-inflammatory Cytokines Pro-inflammatory Cytokines mRNA->Pro-inflammatory Cytokines Translation

Caption: The NF-κB pathway is a key regulator of pro-inflammatory cytokine transcription.

Diagram 2: MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Compound 9-O-Methyl-4- Hydroxyboeravinone B Compound->MAPKKK Inhibits Compound->MAPKK Inhibits Compound->MAPK Inhibits Transcription Gene Transcription AP1->Transcription mRNA Cytokine mRNA Transcription->mRNA Pro-inflammatory Cytokines Pro-inflammatory Cytokines mRNA->Pro-inflammatory Cytokines Translation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., RAW 264.7) Treatment 3. Pre-treat cells with Compound CellCulture->Treatment CompoundPrep 2. Prepare Compound Stock (this compound) CompoundPrep->Treatment Stimulation 4. Stimulate with LPS Treatment->Stimulation Incubation 5. Incubate (4-24 hours) Stimulation->Incubation Harvest 6. Harvest Supernatant & Cell Lysate Incubation->Harvest Protein Protein Quantification (ELISA / Multiplex) Harvest->Protein RNA mRNA Quantification (RNA Extraction -> qPCR) Harvest->RNA Data 7. Data Analysis Protein->Data RNA->Data

References

Application Notes and Protocols for Western Blot Analysis of the NF-κB Pathway in Response to 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1][2] The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[3] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process unmasks the nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4]

9-O-Methyl-4-Hydroxyboeravinone B is a rotenoid derivative that has been identified in plants such as Mirabilis jalapa. While its specific biological activities are an area of ongoing research, many natural compounds with anti-inflammatory properties exert their effects by modulating the NF-κB signaling pathway. These compounds often act by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[3][5][6]

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the potential inhibitory effects of this compound on the NF-κB signaling pathway. The provided methodologies and hypothetical data serve as a guide for researchers in the fields of inflammation, immunology, and drug discovery.

Hypothesized Mechanism of Action:

It is hypothesized that this compound inhibits the LPS-induced inflammatory response by interfering with the canonical NF-κB pathway. The proposed mechanism involves the suppression of IKK-mediated phosphorylation of IκBα, which in turn prevents the degradation of IκBα. This stabilization of IκBα leads to the retention of the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent expression of pro-inflammatory target genes.

Experimental Protocols

Cell Culture and Treatment Protocol

This protocol is designed for RAW 264.7 murine macrophage cells, a common model for studying LPS-induced inflammation.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate at 37°C in a 5% CO2 humidified incubator until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 30 minutes to 1 hour to induce NF-κB activation. Include a non-stimulated control group.

  • Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for total protein extraction. For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions to analyze protein translocation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

Western Blot Protocol for NF-κB Pathway Proteins

Materials:

  • Protein lysates

  • Laemmli sample buffer

  • SDS-PAGE gels (10-12%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin, anti-Lamin B)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (β-actin for total and cytoplasmic lysates, Lamin B for nuclear lysates).

Data Presentation

The following table presents hypothetical quantitative data from a Western blot analysis investigating the effect of this compound on key NF-κB pathway proteins in LPS-stimulated RAW 264.7 cells. The data is presented as the relative protein expression normalized to the loading control.

Treatment Groupp-IκBα / IκBα RatioTotal IκBαNuclear p65 / Lamin B RatioCytosolic p65 / β-actin Ratio
Control 1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL) 4.5 ± 0.40.3 ± 0.055.2 ± 0.50.4 ± 0.06
LPS + this compound (5 µM) 2.1 ± 0.20.8 ± 0.092.3 ± 0.30.9 ± 0.1
LPS + this compound (10 µM) 1.2 ± 0.150.9 ± 0.11.4 ± 0.21.0 ± 0.1

Data are represented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_nuc Nuclear Events cluster_cyto Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_inactive NF-κB Complex (Inactive) p65 p65 NFkB_active NF-κB Complex (Active) p50 p50 NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation p65_nuc p65 DNA DNA p65_nuc->DNA Binding p50_nuc p50 p50_nuc->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription Compound 9-O-Methyl-4- Hydroxyboeravinone B Compound->IKK Inhibition Western_Blot_Workflow start Start: Seed RAW 264.7 Cells treatment Pre-treat with Compound (or Vehicle) start->treatment stimulation Stimulate with LPS treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p65, p65, p-IκBα, IκBα, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis end End: Results analysis->end

References

Application Notes and Protocols for In Vitro Evaluation of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methyl-4-Hydroxyboeravinone B is a naturally occurring phenolic compound primarily isolated from the roots of Boerhavia diffusa.[1] Preclinical evidence suggests that this compound possesses significant anti-inflammatory, antioxidant, and hepatoprotective properties.[1] Its mode of action is believed to involve the modulation of various biochemical pathways, including the inhibition of lipid peroxidation and the neutralization of free radicals.[1] These attributes position this compound as a promising candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress.

These application notes provide detailed protocols for establishing in vitro cell culture models to investigate the biological activities of this compound. The following sections outline experimental procedures for assessing its anti-inflammatory effects, antioxidant capacity, and cytotoxicity, along with methods to explore its impact on key signaling pathways.

Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the use of RAW 264.7 murine macrophages, a widely used and well-characterized cell line for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response.

1.1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

1.2. Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO, final concentration <0.1%) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

1.3. Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the NO inhibition protocol.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (optimize incubation time for each cytokine).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve provided in the kit. Determine the percentage of cytokine inhibition compared to the LPS-stimulated control.

1.4. Data Presentation: Anti-inflammatory Activity

Concentration of this compound (µM)% NO Inhibition (± SD)% TNF-α Inhibition (± SD)% IL-6 Inhibition (± SD)% IL-1β Inhibition (± SD)
1
5
10
25
50
Positive Control

Cellular Antioxidant Activity

This protocol utilizes the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay to measure the intracellular reactive oxygen species (ROS) scavenging activity of this compound.

2.1. Cell Culture and Maintenance

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or other relevant cell lines.

  • Culture Medium: As recommended for the specific cell line.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2.2. Experimental Protocol: DCFH-DA Assay

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-24 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine or Quercetin).

  • Probe Loading: Wash the cells with warm PBS and then incubate with 25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Oxidative Stress Induction: Wash the cells with PBS and then expose them to an ROS inducer, such as H₂O₂ (e.g., 100 µM) or AAPH (e.g., 600 µM), for 30-60 minutes.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of ROS scavenging activity compared to the control group treated only with the ROS inducer.

2.3. Data Presentation: Cellular Antioxidant Activity

Concentration of this compound (µM)% ROS Scavenging Activity (± SD)
1
5
10
25
50
Positive Control

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

3.1. Cell Culture and Maintenance

  • Cell Lines: Use the same cell lines as in the anti-inflammatory and antioxidant assays (e.g., RAW 264.7, HepG2) to determine if the observed effects are due to toxicity.

  • Culture Medium and Conditions: As described previously.

3.2. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a wide range of concentrations of this compound (e.g., 1 to 200 µM) for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

3.3. Data Presentation: Cytotoxicity

Concentration of this compound (µM)% Cell Viability (± SD)
1
5
10
25
50
100
200

Investigation of Signaling Pathways

Western blotting can be used to investigate the effect of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

4.1. Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with this compound at selected non-toxic concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes for phosphorylation events, longer for protein expression).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, iNOS, COX-2). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the levels of target proteins to the loading control.

4.2. Data Presentation: Western Blot Analysis

TreatmentRelative p-p65/p65 RatioRelative p-p38/p38 RatioRelative iNOS/β-actin Ratio
Control
LPS
LPS + Compound (Low Conc.)
LPS + Compound (High Conc.)

Visualizations

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis seed Seed RAW 264.7 cells (5x10^4 cells/well) adhere Incubate overnight seed->adhere pretreat Pre-treat with This compound adhere->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps no_assay Griess Assay for NO lps->no_assay 24h incubation elisa_assay ELISA for Cytokines (TNF-α, IL-6, IL-1β) lps->elisa_assay 6-24h incubation data_analysis Calculate % Inhibition no_assay->data_analysis elisa_assay->data_analysis

Caption: Workflow for the in vitro anti-inflammatory assay.

NF_kB_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB p_NFkB Active NF-κB NFkB->p_NFkB released degradation Proteasomal Degradation p_IkB->degradation DNA DNA p_NFkB->DNA translocates to nucleus and binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription Compound 9-O-Methyl-4- Hydroxyboeravinone B Compound->IKK inhibits? Compound->NFkB inhibits nuclear translocation?

Caption: Hypothesized mechanism of action on the NF-κB pathway.

MAPK_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Stimulus LPS MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK phosphorylates p_MAPK p-MAPK MAPK->p_MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) p_MAPK->TranscriptionFactors translocates to nucleus and phosphorylates p_TranscriptionFactors p-Transcription Factors TranscriptionFactors->p_TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression p_TranscriptionFactors->GeneExpression activates Compound 9-O-Methyl-4- Hydroxyboeravinone B Compound->MAPKKK inhibits? Compound->MAPKK inhibits? Compound->MAPK inhibits?

Caption: Overview of the MAPK signaling cascade.

References

Analytical Standards for 9-O-Methyl-4-Hydroxyboeravinone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methyl-4-Hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoid (B1168493) compounds, primarily isolated from the roots of Boerhaavia diffusa[1]. This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems like Ayurveda[2]. This compound is currently under investigation for its potential therapeutic benefits, which are believed to stem from its anti-inflammatory, antioxidant, and hepatoprotective properties[1]. This document provides detailed application notes and protocols for the analytical standardization of this compound, crucial for consistent and reliable research and drug development.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of this compound as an analytical standard.

Solubility: While specific solubility data for this compound is limited, information on the related compound, Boeravinone B, suggests it is poorly soluble in water but soluble in organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO)[3]. It is recommended to use these organic solvents for preparing stock solutions.

PropertyValueSource
CAS Number 333798-10-0[1][4][5][6]
Molecular Formula C₁₈H₁₄O₇[1][4][6]
Molecular Weight 342.30 g/mol [1][4][5]
Appearance White powder-
Purity ≥97.5% (Commercially available)
Boiling Point (Predicted) 672.9 ± 55.0 °C at 760 mmHg[5]
Flash Point (Predicted) 251.8 ± 25.0 °C[5]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and identification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

While a specific validated HPLC method for this compound is not extensively published, a method for the closely related Boeravinone B can be adapted. The following protocol is a recommended starting point for method development and validation.

Instrumentation:

  • HPLC system with a PDA or UV detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient elution is recommended for optimal separation from related compounds.

  • Solvent A: Phosphate buffer or water with 0.1% formic acid.

  • Solvent B: Acetonitrile (B52724) or methanol.

Example Gradient Program:

Time (min)% Solvent A% Solvent B
0955
205050
252080
30955

Flow Rate: 1.0 - 1.5 mL/min. Detection Wavelength: 270 nm is a suitable starting point based on methods for related compounds[7]. A full UV scan of the pure compound should be performed to determine the optimal wavelength. Injection Volume: 10-20 µL. Column Temperature: 25-30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: PubChem provides a ¹³C NMR spectrum for this compound. The spectrum shows characteristic signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the methyl and methoxy (B1213986) groups.

Protocol for NMR Analysis:

  • Dissolve an accurately weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Assign the signals based on chemical shifts, coupling constants, and integration values, potentially aided by 2D NMR techniques like COSY and HSQC.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This is a suitable ionization technique for rotenoids. Both positive and negative ion modes can be used to determine the molecular weight and fragmentation patterns.

  • Fragmentation Pattern: The fragmentation of rotenoids typically involves cleavages of the chromene and chromenone ring systems. Common losses include CO, H₂O, and methyl radicals. While a specific fragmentation pattern for this compound is not detailed in the available literature, analysis of its tandem mass spectra (MS/MS) would be crucial for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification.

Protocol for MS Analysis:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Biological Activity and Signaling Pathways

This compound is reported to have antioxidant, anti-inflammatory, and hepatoprotective activities. Understanding the underlying mechanisms is crucial for its development as a therapeutic agent.

Antioxidant Activity: ROS Scavenging

The antioxidant effect of compounds from Boerhaavia diffusa is attributed to their ability to scavenge reactive oxygen species (ROS).

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Cellular Damage) ROS->Oxidative_Stress Causes Neutralized_Products Neutralized Products ROS->Neutralized_Products Compound This compound Compound->Neutralized_Products Scavenges

Caption: ROS Scavenging by this compound.

Anti-inflammatory Activity: NF-κB Pathway Inhibition

The anti-inflammatory properties of many natural compounds, including those from Boerhaavia diffusa, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases NFkB_translocation NF-κB Translocation NFkB_complex->NFkB_translocation NFkB_nucleus Active NF-κB NFkB_translocation->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_expression Induces Inflammation Inflammation Gene_expression->Inflammation Compound 9-O-Methyl-4- Hydroxyboeravinone B Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activities of this compound is outlined below.

Experimental_Workflow start Start: Pure Compound cell_culture Cell Culture (e.g., Macrophages, Hepatocytes) start->cell_culture treatment Treatment with Compound and/or Inducer (e.g., LPS, H2O2) cell_culture->treatment ros_assay ROS Assay (e.g., DCFDA) treatment->ros_assay cytokine_assay Cytokine Assay (e.g., ELISA for TNF-α, IL-6) treatment->cytokine_assay western_blot Western Blot (e.g., for NF-κB, p-IκBα) treatment->western_blot data_analysis Data Analysis ros_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: General workflow for in vitro bioactivity screening.

Conclusion

The analytical standards and protocols outlined in this document provide a framework for the consistent and reliable investigation of this compound. Adherence to these guidelines will facilitate the generation of high-quality data, which is essential for advancing the understanding of this promising natural compound and its potential applications in research and drug development. Further research is warranted to establish fully validated analytical methods and to further elucidate the specific molecular mechanisms of its biological activities.

References

Troubleshooting & Optimization

stability of 9-O-Methyl-4-Hydroxyboeravinone B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-O-Methyl-4-Hydroxyboeravinone B in different solvents. The information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: While specific stability data for this compound is not extensively published, related compounds such as Boeravinone B are known to be relatively stable under standard laboratory conditions. However, they can be susceptible to degradation upon extended exposure to light, heat, or air.[1] As a flavonoid, its stability can be influenced by its chemical structure, including the presence of hydroxyl and methoxyl groups.[2]

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A2: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in the dark. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound?

A3: Yes, inconsistent experimental outcomes are a common indicator of compound instability.[3][4] Degradation of this compound in your experimental medium can lead to a decrease in its effective concentration, resulting in variable biological activity. It is crucial to assess the compound's stability under your specific assay conditions.

Q4: What are the primary factors that can affect the stability of this compound in solution?

A4: Several factors can influence the stability of compounds in solution, including:

  • pH: Extreme pH values can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[5]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[5]

  • Solvent: The choice of solvent can significantly impact the stability of a compound.

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous buffer.
  • Potential Cause: The compound has low aqueous solubility. Boeravinones are part of the rotenoid class of compounds which generally have poor water solubility.

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, typically below 1%, to avoid precipitation in your aqueous medium.

    • pH Adjustment: Investigate the effect of pH on the solubility of your compound. A slight adjustment of the buffer pH may improve solubility.

    • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or cyclodextrins, but be sure to assess their potential impact on your experimental system.

Issue 2: Loss of compound potency over the course of a multi-day experiment.
  • Potential Cause: The compound is degrading in the experimental medium at the incubation temperature (e.g., 37°C).

  • Troubleshooting Steps:

    • Conduct a Time-Course Stability Study: Analyze the concentration of the compound in your experimental medium at various time points (e.g., 0, 6, 12, 24, 48 hours) using an appropriate analytical method like HPLC-UV or LC-MS.

    • Compound Replenishment: If degradation is confirmed, consider replenishing the medium with a fresh preparation of the compound at regular intervals.

    • Lower Incubation Temperature: If experimentally feasible, determine if a lower incubation temperature can be used without compromising the biological assay.

Stability Data in Different Solvents

Due to the limited availability of published stability data for this compound, the following table provides an illustrative example of how such data might be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

SolventTemperatureTime (hours)Initial Concentration (µM)Remaining Compound (%)Degradation Products Detected
DMSO25°C48100>99%No
Ethanol25°C4810095%Yes (minor)
Methanol25°C4810092%Yes (minor)
PBS (pH 7.4)37°C241085%Yes
PBS (pH 7.4)4°C2410>98%No

Disclaimer: This data is for illustrative purposes only and does not represent experimentally verified results for this compound.

Experimental Protocols

Protocol for Determining Solution Stability

This protocol outlines a general procedure for assessing the stability of this compound in a solvent of interest.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test solvent (e.g., PBS, cell culture medium).

  • Time-Point Sampling: Aliquot the working solution into multiple vials and incubate under the desired conditions (e.g., 37°C). At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Sample Quenching: Immediately stop any further degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the sample at -80°C until analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time zero.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_stability Is Compound Stability a Potential Issue? start->check_stability conduct_stability Conduct Stability Study (HPLC, LC-MS) check_stability->conduct_stability Yes other_factors Investigate Other Experimental Factors check_stability->other_factors No stable Compound is Stable conduct_stability->stable >90% remaining unstable Compound is Unstable conduct_stability->unstable <90% remaining end Consistent Results stable->end optimize_conditions Optimize Experimental Conditions unstable->optimize_conditions optimize_conditions->end other_factors->end

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.

Forced_Degradation_Workflow Forced Degradation Study Workflow start Prepare Compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (UV, Visible Light) stress_conditions->photolysis thermal Thermal Stress (Elevated Temperature) stress_conditions->thermal analysis Analyze Samples (HPLC, LC-MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Identify Degradation Products & Determine Pathways analysis->pathway

Caption: A general workflow for conducting forced degradation studies to assess the intrinsic stability of a compound.

References

Technical Support Center: Troubleshooting Color Interference in DPPH Assay with Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address color interference issues encountered during the DPPH (2-2-diphenyl-1-picrylhydrazyl) antioxidant assay with plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DPPH assay?

The DPPH assay is a common method for evaluating the antioxidant capacity of various substances, including plant extracts.[1] DPPH is a stable free radical that is deep purple in color and absorbs light at approximately 517 nm.[2][3][4] When an antioxidant is present, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to change color from purple to yellow.[1][3] This color change, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.[5]

Q2: Why is my colored plant extract interfering with the DPPH assay?

Colored plant extracts can interfere with the DPPH assay because naturally occurring pigments, such as chlorophylls, carotenoids, and anthocyanins, may absorb light in the same wavelength range as DPPH (around 517 nm).[6][7] This spectral overlap can lead to an underestimation or overestimation of the antioxidant activity, as the absorbance reading will be a combination of the absorbance of the remaining DPPH and the absorbance of the plant extract itself.[6][7]

Q3: My absorbance reading is higher than the control or negative. What does this mean?

An absorbance reading higher than the control (DPPH solution without the extract) or a negative scavenging activity value indicates that the plant extract itself has a significant absorbance at the measurement wavelength (517 nm).[8][9] This interference masks the reduction in absorbance from the scavenging of DPPH radicals. To obtain accurate results, this background absorbance from the extract must be corrected.

Q4: How can I correct for the color interference from my plant extract?

The most common method to correct for color interference is to use a proper blank for each concentration of your plant extract. This involves preparing a parallel set of solutions containing the plant extract at the same concentration used in the assay, but with the solvent (e.g., methanol (B129727) or ethanol) instead of the DPPH solution. The absorbance of this "extract blank" is then subtracted from the absorbance of the corresponding sample containing the extract and DPPH.[9]

Q5: What should I do if the color of my extract is too intense even after blank correction?

If the absorbance of your extract is very high, blank correction alone may not be sufficient and can introduce errors. In such cases, you should consider the following:

  • Dilute your extract: Diluting the plant extract to a concentration where its absorbance is minimal but still exhibits antioxidant activity can be an effective strategy.[8]

  • Use an alternative antioxidant assay: Assays that operate at different wavelengths where the extract's pigments do not absorb significantly can be used. Common alternatives include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve color interference issues in your DPPH assay.

Step 1: Preliminary Check - Measure the Absorbance of Your Extract

  • Action: Prepare a solution of your plant extract in the same solvent used for the DPPH assay (e.g., methanol or ethanol) at the highest concentration you plan to test.

  • Measurement: Measure the absorbance of this solution at 517 nm.

  • Interpretation:

    • Low Absorbance (e.g., < 0.1): Color interference is likely minimal. Proceed with the standard DPPH assay protocol but still consider running an extract blank for the highest accuracy.

    • High Absorbance (e.g., > 0.1): Color interference is significant and will affect your results. Proceed to Step 2.

Step 2: Correction for Background Absorbance

  • Action: For each concentration of your plant extract being tested in the DPPH assay, prepare a corresponding blank solution containing the same concentration of the extract in the solvent, but without the DPPH reagent.

  • Calculation:

    • Measure the absorbance of the sample with DPPH (A_sample).

    • Measure the absorbance of the corresponding extract blank (A_blank).

    • Calculate the corrected absorbance: Corrected A_sample = A_sample - A_blank.

    • Use the Corrected A_sample to calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - Corrected A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract.

Step 3: If Interference Persists - Dilution and Re-evaluation

  • Action: If the absorbance of your most concentrated extract blank is still very high, or if you are getting inconsistent results after correction, prepare a serial dilution of your plant extract.

  • Procedure: Repeat the DPPH assay with the diluted samples, ensuring you also prepare corresponding extract blanks for each dilution.

  • Goal: Find a concentration range where the extract's absorbance is low, but you can still observe a dose-dependent antioxidant effect.

Step 4: Consider Alternative Antioxidant Assays

  • When to switch: If your extract is highly pigmented even at low concentrations where antioxidant activity is expected, it is advisable to use an alternative assay.

  • Recommended Alternatives:

    • ABTS Assay: This assay measures the scavenging of the ABTS radical cation, which has a maximum absorbance at 734 nm, a wavelength where interference from many plant pigments is lower.[10][11][12]

    • FRAP Assay: This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has a maximum absorbance at 593 nm.[13]

Data Presentation: Spectral Overlap of DPPH and Plant Pigments

The following table summarizes the maximum absorbance wavelengths (λmax) of DPPH and common plant pigments that can cause interference. This data highlights the potential for spectral overlap.

CompoundClassColorTypical λmax (nm)
DPPH Radical Free RadicalDeep Purple~517 [2][3][4]
Chlorophyll (B73375) aChlorophyllGreen~430 and ~662[14]
Chlorophyll bChlorophyllGreen~453 and ~642[15]
β-CaroteneCarotenoidOrange~450-500[16][17]
LuteinCarotenoidYellow-Orange~445, ~474
LycopeneCarotenoidRed~446, ~472, ~505
AnthocyaninsFlavonoidRed, Purple, Blue~510-540 (pH dependent)[18][19]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol (B145695).[5] The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

  • Sample Preparation: Prepare a stock solution of the plant extract in the same solvent. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the plant extract dilution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to the sample.

    • For the control, add the solvent instead of the plant extract to the DPPH solution.

    • For the blank of each sample concentration, add the plant extract dilution to an equal volume of the solvent (without DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Correct the sample absorbance by subtracting the absorbance of the corresponding blank.

    • Calculate the percentage of scavenging activity as described in Troubleshooting Step 2.

ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10][20]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10][20]

  • Preparation of ABTS Working Solution: Dilute the ABTS•⁺ solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure:

    • Add a small volume of the plant extract (e.g., 10 µL) to a larger volume of the ABTS working solution (e.g., 190 µL).

    • For the control, use the solvent instead of the plant extract.

  • Incubation: Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using a similar formula as for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate (B1210297) buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the plant extract (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL).

    • For the control, use the solvent instead of the plant extract.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is typically expressed as ferrous iron (Fe²⁺) equivalents or in relation to a standard antioxidant like Trolox.

Visualizations

DPPH_Troubleshooting_Workflow start Start: DPPH Assay with Colored Plant Extract check_interference Measure Absorbance of Extract Alone at 517 nm start->check_interference proceed_std Proceed with Standard Assay (Optional: Use Extract Blank) check_interference->proceed_std Low correct_blank Perform Assay with Extract-Specific Blanks check_interference->correct_blank High low_interference Absorbance is Low (<0.1) high_interference Absorbance is High (>0.1) analyze_data Analyze Corrected Data proceed_std->analyze_data check_correction Is Blank Correction Sufficient and Results Consistent? correct_blank->check_correction check_correction->analyze_data Yes dilute_extract Dilute the Plant Extract check_correction->dilute_extract No alternative_assay Use Alternative Assay (e.g., ABTS or FRAP) check_correction->alternative_assay If still problematic yes_correction Yes no_correction No end End: Report Results analyze_data->end dilute_extract->correct_blank alternative_assay->analyze_data

Caption: Troubleshooting workflow for color interference in the DPPH assay.

DPPH_Reaction_Pathway cluster_assay DPPH Assay Reaction cluster_interference Interference DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H Donates H• Spectrophotometer Spectrophotometer (Measures Absorbance at 517 nm) DPPH->Spectrophotometer Absorbs at 517 nm Antioxidant Plant Extract (Antioxidant, AH) A_radical A• (Oxidized Antioxidant) Antioxidant->A_radical Loses H• Pigment Plant Pigments (e.g., Chlorophyll, Carotenoids) Pigment->Spectrophotometer Can also absorb at 517 nm

Caption: DPPH radical scavenging reaction and potential pigment interference.

References

improving the yield of 9-O-Methyl-4-Hydroxyboeravinone B from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 9-O-Methyl-4-Hydroxyboeravinone B from its natural sources. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to optimize your extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a bioactive phenolic compound belonging to the rotenoid class of flavonoids.[1][2] Its primary and most studied natural source is the roots of Boerhavia diffusa L., a plant from the Nyctaginaceae family, commonly known as 'Punarnava' in the Indian system of medicine.[1][3] The compound has also been reported in Mirabilis jalapa[4].

Q2: Which part of the Boerhavia diffusa plant should be used for extraction?

A2: The roots of Boerhavia diffusa are the primary source for isolating this compound and other boeravinones.[1][3][5][6] Most research focuses exclusively on the root material for achieving the highest concentration of these compounds.

Q3: What are the reported therapeutic properties of this compound?

A3: this compound is under investigation for several potential therapeutic benefits, including anti-inflammatory, antioxidant, and hepatoprotective properties.[3][7] Its mode of action is believed to involve the modulation of multiple biochemical pathways, including the inhibition of lipid peroxidation and neutralization of free radicals.[3]

Q4: Can this compound be produced through methods other than extraction from the wild plant?

A4: Yes, biotechnological approaches are being explored. Studies have shown that callus cultures established from leaf explants of Boerhavia diffusa can produce boeravinones.[2][8] This method offers a potential alternative to conventional propagation, which often results in low yields, and allows for optimized and scalable production in a controlled laboratory setting.[2][9]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

Problem: Consistently Low Yield of Crude Extract
  • Possible Cause 1: Suboptimal Plant Material

    • Solution: Ensure you are using the correct plant part, which is the root.[3][5] The geographical source, harvesting season, and post-harvest processing (drying and storage) of the plant material can significantly impact the concentration of secondary metabolites. Use authenticated, properly dried, and coarsely powdered root material for optimal results.

  • Possible Cause 2: Inefficient Extraction Solvent

    • Solution: The choice of solvent is critical. Methanol (B129727) has been effectively used in reflux extraction for boeravinones.[1][5] Studies on the broader class of polyphenols in B. diffusa have shown that aqueous methanol (e.g., 60% methanol in water) can provide the highest extraction yield, while pure methanol is excellent for maximizing total phenolic and flavonoid content.[10] Experiment with a small range of polar solvents like methanol, ethanol, and aqueous mixtures to find the optimal one for your specific protocol.

  • Possible Cause 3: Inadequate Extraction Method

    • Solution: Simple maceration may not be sufficient. More exhaustive methods like reflux extraction (heating the solvent with the plant material) for a defined period (e.g., 2 hours) or Soxhlet extraction can significantly improve yield.[1][5] Ensure adequate time and temperature as per established protocols. For instance, optimization studies for a related compound, boeravinone B, suggest that parameters like time and temperature are key to maximizing yield.[7]

Problem: Impure Final Product after Purification
  • Possible Cause 1: Ineffective Initial Cleanup

    • Solution: Before proceeding to fine purification, perform a preliminary cleanup. This can be done by partitioning the crude methanolic extract between different solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to remove fats, chlorophyll, and other interfering compounds.[1] This enriches the flavonoid content in the desired fraction.

  • Possible Cause 2: Poor Chromatographic Resolution

    • Solution: If using column chromatography, optimize your stationary phase (e.g., silica (B1680970) gel) and mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often more effective than an isocratic (single solvent) system. For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is recommended.[11] Developing a robust HPLC method with the correct column (e.g., C18) and mobile phase (e.g., a gradient of methanol and acidified water) is crucial for separating closely related boeravinones.[5]

Troubleshooting Decision Workflow

G start Problem: Low Yield or Impurity check_yield Is the issue low crude yield or final product purity? start->check_yield low_yield Low Crude Yield check_yield->low_yield Low Yield impurity Impure Final Product check_yield->impurity Impurity check_material Review Plant Material (Source, Part, Prep) low_yield->check_material check_solvent Optimize Extraction Solvent (e.g., Methanol, Aq. Methanol) check_material->check_solvent check_method Enhance Extraction Method (Reflux, Soxhlet) check_solvent->check_method check_cleanup Implement Pre-Purification (Solvent Partitioning) impurity->check_cleanup check_chroma Optimize Chromatography (Mobile Phase Gradient, Column) check_cleanup->check_chroma

Caption: Troubleshooting decision tree for low yield and impurity issues.

Experimental Protocols

Protocol 1: Reflux Extraction of Crude Boeravinones

This protocol is based on methodologies described for the extraction of boeravinones from B. diffusa roots.[1][5]

  • Preparation of Plant Material:

    • Obtain authenticated roots of Boerhavia diffusa.

    • Dry the roots in the shade or a temperature-controlled oven (40-50°C) until brittle.

    • Grind the dried roots into a coarse powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 500 g of the powdered root material into a round-bottom flask of appropriate size (e.g., 5 L).

    • Add methanol in a 1:6 ratio (w/v), which is 3 L of methanol.

    • Set up a reflux condenser and heat the mixture to the boiling point of methanol (approx. 65°C).

    • Maintain the reflux for at least 2 hours with occasional stirring.[5]

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through a muslin cloth or Whatman No. 1 filter paper to separate the plant debris.[1]

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined methanolic extract using a rotary evaporator under reduced pressure at a controlled temperature (≤ 50°C) to obtain a thick, semi-solid crude extract.[1]

    • Dry the final extract completely in a vacuum desiccator or vacuum tray drier.

  • Quantification (Optional):

    • The concentration of boeravinones in the extract can be quantified using a validated UPLC or HPTLC method.[5][12]

Extraction & Purification Workflow Diagram

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification plant B. diffusa Roots dry Drying plant->dry grind Grinding dry->grind reflux Reflux with Methanol grind->reflux filter Filtration reflux->filter concentrate Concentration (Rotovap) filter->concentrate partition Solvent Partitioning (Enrichment) concentrate->partition column Column Chromatography partition->column hplc Preparative HPLC column->hplc final_product Pure 9-O-Methyl-4- Hydroxyboeravinone B hplc->final_product G cluster_plant Plant Material Factors cluster_extraction Extraction Process Factors cluster_purification Purification Process Factors yield Final Yield of This compound a Genetics & Geolocation a->yield b Harvesting Season b->yield c Post-Harvest Processing (Drying/Storage) c->yield d Solvent Choice & Polarity d->yield e Temperature & Duration e->yield f Solid-to-Solvent Ratio f->yield g Extraction Technique (Reflux, Maceration, etc.) g->yield h Crude Extract Cleanup h->yield i Chromatographic Conditions (Stationary/Mobile Phase) i->yield j Number of Purification Steps j->yield

References

solubility issues of 9-O-Methyl-4-Hydroxyboeravinone B for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-O-Methyl-4-Hydroxyboeravinone B, focusing on solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring rotenoid found in plants such as Boerhavia diffusa.[1] It is investigated for its potential anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] Its hydrophobic nature (LogP ≈ 3.43) leads to poor aqueous solubility, which can cause it to precipitate in cell culture media, leading to inaccurate and unreliable results in in vitro assays.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[4] It is generally advisable to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final concentration of DMSO in the assay, which can be toxic to cells at higher concentrations.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%. While some cell lines can tolerate up to 1%, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.[5]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents like ethanol (B145695) can also be used to dissolve hydrophobic compounds.[6] However, the choice of solvent should always be validated for compatibility with your specific cell line and assay. Always include a solvent control in your experimental design.

Troubleshooting Guide: Compound Precipitation

Issue: My this compound precipitates immediately upon addition to the cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4]

Solution Workflow:

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Reduce Final Concentration A->B C Optimize Dilution Method A->C D Use Pre-warmed Media (37°C) A->D F Solution Clear? B->F C->F D->F E Consider Co-solvents/Solubilizing Agents H Re-evaluate Experiment Parameters E->H F->E No G Proceed with Experiment F->G Yes

Caption: Workflow for troubleshooting compound precipitation.

Detailed Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound to a level below its aqueous solubility limit.[7]

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4]

    • Dropwise Addition: Add the compound's stock solution dropwise to the medium while gently vortexing to facilitate mixing and prevent localized high concentrations.[4]

  • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use cell culture media pre-warmed to 37°C.[4]

  • Consider Co-solvents or Solubilizing Agents: If precipitation persists, consider using a co-solvent like ethanol or PEG400, or a solubilizing agent such as cyclodextrin, if compatible with your assay.[7]

Issue: My compound precipitates over time during the incubation period.

Time-dependent precipitation can be influenced by interactions with media components, temperature fluctuations, and changes in pH.[7]

Potential Causes and Solutions:

  • Serum Protein Binding: The compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. Try reducing the FBS percentage, being mindful of the impact on cell health.[7]

  • pH Shift: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of your compound. Ensure your medium is adequately buffered.

  • Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect solubility. Minimize the time outside the incubator.[4]

Quantitative Data Summary

Solvent/MediumTemperatureSolubilityCitation
Water25°C~0.018 g/L (practically insoluble)
DMSORoom Temp.High[4]
EthanolRoom Temp.Moderate to High[6]
Cell Culture Media (e.g., DMEM)37°CLow (concentration-dependent)[4]
PBS (Phosphate-Buffered Saline)Room Temp.Very Low[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This protocol helps determine the maximum soluble concentration of your compound in the assay medium.[8]

  • Prepare a serial dilution of your 10 mM stock solution in DMSO (e.g., from 10 mM down to 1 µM).

  • Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate.

  • Add 198 µL of your pre-warmed (37°C) cell culture medium to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[7]

Experimental Workflow for Solubility Testing:

G cluster_1 Solubility Assay Workflow P1 Prepare DMSO Stock Solution P2 Create Serial Dilutions in DMSO P1->P2 P3 Add to Assay Medium in 96-well Plate P2->P3 P4 Incubate and Shake P3->P4 P5 Measure Turbidity (Absorbance at 620nm) P4->P5 P6 Determine Max Soluble Concentration P5->P6

Caption: Workflow for determining kinetic solubility.

Signaling Pathway Modulation

Extracts from Boerhavia diffusa, the plant source of this compound, and its constituent boeravinones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAP kinase.[7]

Diagram of the NF-κB Signaling Pathway:

G cluster_2 NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Compound 9-O-Methyl-4- Hydroxyboeravinone B Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway.

References

preventing degradation of 9-O-Methyl-4-Hydroxyboeravinone B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-O-Methyl-4-Hydroxyboeravinone B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a bioactive phenolic compound belonging to the rotenoid family, primarily sourced from the roots of plants like Boerhaavia diffusa.[1] As a rotenoid with multiple hydroxyl and methoxyl groups, its chemical structure makes it susceptible to degradation from various environmental factors, including light, heat, oxygen, and non-optimal pH conditions.[2]

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors leading to degradation are:

  • Light: Photochemical degradation is a significant pathway for rotenoids, which can rapidly decompose when exposed to light.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation. Studies on the related compound rotenone (B1679576) show significant thermal degradation above 40°C.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.

  • pH: Phenolic compounds are often more stable in acidic conditions and can degrade in neutral or alkaline solutions.[6][7]

  • Solvent Choice: The type of solvent and its purity can influence the stability of the target compound.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Based on studies of similar compounds from Boerhaavia diffusa, hydroalcoholic solvents are effective. Specifically, a mixture of methanol (B129727) and water has been shown to provide a good yield for the closely related Boeravinone B.[8] Methanolic extracts, in general, have been found to be rich in polyphenolic compounds from this plant.[5] The optimal solvent ratio is a critical parameter that may require optimization.[8]

Q4: How can I minimize light exposure during the extraction process?

A4: To minimize light exposure, it is recommended to:

  • Use amber glassware or wrap your glassware in aluminum foil.

  • Work in a dimly lit area or under yellow light.

  • Store extracts and fractions in the dark.

Q5: What is the optimal temperature for the extraction process?

A5: While a study on Boeravinone B suggests an extraction temperature of 60°C for maximizing yield, it is crucial to balance yield with potential degradation.[8] For rotenoids, temperatures above 40°C can cause significant degradation.[5] It is advisable to start with lower temperatures (e.g., room temperature or below) and shorter extraction times. If heat is required to improve efficiency, it should be carefully controlled and monitored.

Q6: Can I use antioxidants to protect this compound during extraction?

A6: Yes, adding antioxidants to the extraction solvent is a common strategy to prevent the degradation of sensitive compounds.[9] While specific data for this compound is unavailable, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added in small amounts to scavenge free radicals and inhibit oxidative reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Degradation during extraction: Exposure to light, high temperature, or oxygen. 2. Inefficient extraction: Incorrect solvent, insufficient extraction time, or poor solvent-to-solid ratio.1. Minimize degradation: Use amber glassware, maintain a low temperature (e.g., <40°C), and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize extraction: Experiment with different solvent systems (e.g., varying ratios of methanol/water). Ensure adequate agitation and a sufficient solvent volume. A study on Boeravinone B found a 60-minute extraction time at 60°C with a 40:60 v/v water to methanol ratio to be optimal for yield.[8]
Presence of unexpected peaks in chromatogram (e.g., HPLC) 1. Degradation products: The compound may have degraded into other related structures. 2. Impurities from the plant material or solvent. 1. Confirm degradation: Compare the chromatogram with a fresh, carefully prepared standard. If degradation is suspected, implement the protective measures mentioned above (light protection, low temperature, inert atmosphere). 2. Check purity: Run a blank with just the solvent to rule out solvent impurities. Ensure the plant material is properly handled and free of contaminants.
Color change of the extract (e.g., darkening) Oxidation: Phenolic compounds often darken upon oxidation.This is a strong indicator of degradation. Immediately take steps to prevent further oxidation by storing the extract at a low temperature, in the dark, and under an inert atmosphere. Consider adding an antioxidant to subsequent extractions.
Inconsistent results between batches Variability in extraction conditions: Minor differences in temperature, light exposure, or extraction time.Standardize the protocol: Carefully document and control all extraction parameters. Use a consistent light environment, a temperature-controlled water bath or shaker, and a precise timer.

Quantitative Data

Direct quantitative data on the degradation of this compound is limited. However, the following table summarizes the optimized extraction parameters for maximizing the yield of the closely related Boeravinone B from Boerhaavia diffusa roots, as determined by a study using a Box-Behnken experimental design.[8] This can serve as a valuable starting point for optimizing the extraction of this compound.

ParameterOptimal Value for Boeravinone B Yield
Extraction Time 60 minutes
Extraction Temperature 60 °C
Solvent Ratio (Water:Methanol) 40:60 (v/v)

Note: Researchers should be aware of the potential for thermal degradation at 60°C and may need to evaluate the trade-off between yield and purity.

Experimental Protocols

Recommended Protocol for Extraction with Minimized Degradation

This protocol incorporates best practices to minimize the degradation of this compound.

  • Preparation of Plant Material:

    • Use dried and finely powdered root material of Boerhaavia diffusa.

    • Store the powdered material in an airtight, opaque container at a low temperature (e.g., 4°C) until use.

  • Solvent Preparation:

    • Prepare a 40:60 (v/v) mixture of water and methanol.

    • Degas the solvent by sonicating for 15-20 minutes to remove dissolved oxygen.

    • Optional: Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the solvent.

  • Extraction:

    • Weigh the powdered plant material and place it in an amber glass flask.

    • Add the prepared solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • If possible, purge the flask with an inert gas (e.g., nitrogen or argon) before sealing.

    • Place the flask in an orbital shaker or a temperature-controlled water bath set to a low temperature (e.g., 25-40°C).

    • Agitate for a defined period (e.g., 60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature is kept low (<40°C).

    • For complete solvent removal, use a high-vacuum pump.

  • Storage:

    • Store the dried extract in an amber vial, purged with inert gas if possible, at -20°C or below.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Storage plant_material Dried, Powdered Plant Material extraction Maceration/Agitation (Low Temp, <40°C) (Inert Atmosphere) (Dark Conditions) plant_material->extraction solvent_prep Prepare & Degas 40:60 Water:Methanol (Optional: Add Antioxidant) solvent_prep->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration storage Store Extract (-20°C, Dark, Inert Atm.) concentration->storage

Caption: Workflow for the extraction of this compound with minimized degradation.

TroubleshootingFlow start Low Yield or Suspected Degradation check_light Was extraction performed in the dark/amber glass? start->check_light check_temp Was temperature kept below 40°C? check_light->check_temp Yes implement_light Use amber glassware or cover with foil. check_light->implement_light No check_o2 Was solvent degassed or inert atmosphere used? check_temp->check_o2 Yes implement_temp Use a temperature- controlled bath. check_temp->implement_temp No implement_o2 Degas solvent and/or use nitrogen/argon. check_o2->implement_o2 No end_node Re-run Extraction check_o2->end_node Yes implement_light->check_temp implement_temp->check_o2 implement_o2->end_node

Caption: Troubleshooting decision tree for low yield or degradation issues.

DegradationPathways cluster_factors Degradation Factors compound This compound degradation_products Degradation Products (e.g., oxidized, cleaved structures) compound->degradation_products light Light (UV/Vis) light->degradation_products heat Heat (>40°C) heat->degradation_products oxygen Oxygen oxygen->degradation_products ph Alkaline pH ph->degradation_products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Method Validation for 9-O-Methyl-4-Hydroxyboeravinone B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of 9-O-Methyl-4-Hydroxyboeravinone B quantification. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector are the most frequently employed techniques for the quantification of boeravinones, including this compound, in plant extracts.[1][2][3][4][5] These methods offer high selectivity, sensitivity, and accuracy for the analysis of complex mixtures.

Q2: How should I prepare my Boerhaavia diffusa root sample for analysis?

A2: A common and effective method for extracting boeravinones from Boerhaavia diffusa roots is refluxing the powdered plant material with methanol (B129727).[1][2][4][5] The resulting extract is then concentrated, dried, and can be stored at low temperatures (e.g., -20°C) until analysis.[1][2]

Q3: What are the critical parameters to consider during method validation according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]

Q4: What is a suitable mobile phase for the separation of boeravinones?

A4: A gradient elution using a mixture of methanol and water (with a small percentage of acid, such as 0.1% acetic acid or 0.5% phosphoric acid) is commonly used for the separation of boeravinones on a C18 column.[1][2][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Troubleshooting Step(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[8][9] 2. Inappropriate mobile phase pH. 3. Sample overload.[8] 4. Interaction with active silanols on the column.1. Flush the column with a strong solvent or replace it if necessary.[10] 2. Adjust the pH of the mobile phase; for boeravinones, a slightly acidic mobile phase is often used. 3. Reduce the injection volume or dilute the sample. 4. Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent Retention Times 1. Fluctuations in pump flow rate.[11] 2. Changes in mobile phase composition.[11] 3. Poor column temperature control.[11] 4. Air bubbles in the system.[11]1. Prime the pump and check for leaks.[12] 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a consistent temperature. 4. Degas the mobile phase.[11]
Low Signal Intensity or Sensitivity 1. Incorrect detection wavelength. 2. Degradation of the analyte. 3. Low concentration in the sample. 4. Detector lamp issue.1. Ensure the PDA detector is set to the λmax of this compound (around 273 nm for boeravinones).[1][2] 2. Ensure proper storage and handling of samples and standards. 3. Concentrate the sample or use a more sensitive detector. 4. Check the detector lamp's performance and replace it if necessary.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell.[11] 2. Air bubbles in the detector. 3. Incomplete column equilibration.1. Use high-purity solvents and filter the mobile phase. Flush the detector flow cell. 2. Purge the system to remove air bubbles. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Experimental Protocols

Sample Preparation: Methanolic Extraction of Boerhaavia diffusa Roots
  • Grinding: Grind the dried roots of Boerhaavia diffusa into a coarse powder.

  • Extraction: Accurately weigh a known amount of the powdered root material and place it in a round-bottom flask. Add methanol in a suitable ratio (e.g., 1:10 w/v).

  • Refluxing: Heat the mixture under reflux for a specified period, for instance, 2 hours.[1][2]

  • Filtration: After cooling, filter the extract through a suitable filter paper (e.g., Whatman No. 1).

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the methanol.

  • Drying and Storage: Dry the concentrated extract completely, for example, in a vacuum desiccator. Store the dried extract at -20°C until further analysis.[1][2]

  • Sample Solution Preparation: Before injection, accurately weigh a portion of the dried extract and dissolve it in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter.

UPLC-PDA Method for Quantification

This protocol is a synthesized example based on published methods for boeravinone analysis.[1][2][5]

  • Chromatographic System: UPLC system with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column, such as a BEH Shield C18 (2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% acetic acid.

    • Solvent B: Methanol.

  • Gradient Elution: A linear gradient program should be optimized for the separation of boeravinones. A starting point could be:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-13 min: Return to initial conditions (95% A, 5% B)

    • 13-15 min: Equilibration at initial conditions.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Detection Wavelength: 273 nm.[1][2]

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of boeravinones based on published literature. These values should be established for each specific laboratory method.

Parameter Typical Acceptance Criteria (ICH) Reported Values for Boeravinone Analysis
Linearity (r²) ≥ 0.995≥ 0.999[1][2]
Accuracy (% Recovery) 80 - 120%Within acceptable limits as per ICH guidelines.[1][2]
Precision (% RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 5%Within acceptable limits as per ICH guidelines.[1][2]
LOD & LOQ Signal-to-Noise Ratio: LOD: ~3:1 LOQ: ~10:1Method dependent, established during validation.
Specificity No interference at the retention time of the analyte.The method should be selective for the analyte.[1][2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-PDA Analysis Start Start: Boerhaavia diffusa Roots Grind Grind Roots into Powder Start->Grind Extract Reflux with Methanol Grind->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate using Rotary Evaporator Filter->Concentrate Dry Dry Extract Concentrate->Dry Dissolve Dissolve in Mobile Phase & Filter Dry->Dissolve Inject Inject Sample into UPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect PDA Detection (273 nm) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions cluster_resolution Resolution Problem Problem: Inconsistent Retention Times Check_Pump Check Pump Flow Rate & Pressure Problem->Check_Pump Check_MobilePhase Verify Mobile Phase Preparation Problem->Check_MobilePhase Check_Temp Ensure Stable Column Temperature Problem->Check_Temp Check_Bubbles Inspect for Air Bubbles Problem->Check_Bubbles Prime_Pump Prime Pump, Check for Leaks Check_Pump->Prime_Pump Remake_MobilePhase Prepare Fresh Mobile Phase Check_MobilePhase->Remake_MobilePhase Use_Oven Use Column Oven Check_Temp->Use_Oven Degas Degas Mobile Phase Check_Bubbles->Degas Resolved Problem Resolved Prime_Pump->Resolved Remake_MobilePhase->Resolved Use_Oven->Resolved Degas->Resolved

Caption: Troubleshooting logic for inconsistent retention times in HPLC analysis.

References

overcoming matrix effects in LC-MS analysis of boeravinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of boeravinones. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of boeravinones?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of boeravinones.[4][5][6] In biological matrices such as plasma or tissue homogenates, phospholipids (B1166683) are a major cause of matrix effects in LC-MS analysis.[7][8] Given that boeravinones are often analyzed in complex botanical extracts or biological samples, matrix effects are a significant challenge that must be addressed for accurate results.[9][10]

Q2: How can I determine if my boeravinone analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a boeravinone standard into the MS detector after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[7][11]

  • Post-Extraction Spike: This quantitative method compares the peak area of a boeravinone standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a neat solvent.[7][12][13] The matrix factor (MF) is calculated as follows:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solvent)[3]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[3]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for boeravinones?

A3: Improving sample cleanup is a highly effective strategy to reduce matrix effects.[2][7][14] The choice of technique depends on the sample matrix and the physicochemical properties of the boeravinones.

  • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar and non-polar interferences.[7] For boeravinones, which are rotenoids and phenolic compounds, a moderately polar solvent system can be optimized.

  • Solid-Phase Extraction (SPE): SPE offers selective extraction of analytes and can significantly reduce matrix components.[2][14] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective at producing clean extracts.[14]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components, often resulting in significant matrix effects.[14]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the LC method is a crucial step. The goal is to chromatographically separate the boeravinones from co-eluting matrix components.[2][11] Strategies include:

  • Gradient Elution: A well-designed gradient can improve the separation of analytes from interfering compounds.

  • Column Choice: Using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) can alter the elution profile of matrix components relative to the boeravinones.

  • Mobile Phase Modifiers: Adjusting the pH of the mobile phase can change the retention behavior of both the boeravinones and interfering compounds, improving separation.[14]

Q5: How can an internal standard (IS) help overcome matrix effects?

A5: An appropriate internal standard can compensate for matrix effects.[7] A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7][15] If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization efficiency can be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape for Boeravinones Matrix OverloadDilute the sample extract to reduce the concentration of matrix components.[16][17]
Incompatible injection solventEnsure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Inconsistent Retention Times Insufficient column equilibrationIncrease the column equilibration time between injections.
Column degradation due to matrixUse a guard column and implement a robust sample cleanup procedure.
High Signal Suppression Co-elution with phospholipidsOptimize the chromatographic gradient to separate boeravinones from the phospholipid elution zone.[8]
Inadequate sample cleanupEmploy a more rigorous sample preparation method such as SPE or LLE.[2][14]
Poor Reproducibility of Results Variable matrix effects between samplesUtilize a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[7][15]
Inconsistent sample preparationEnsure the sample preparation protocol is followed precisely for all samples.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare a Boeravinone Stock Solution: Dissolve 1 mg of the boeravinone standard in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.[10]

  • Prepare Spiking Solutions: Serially dilute the stock solution with methanol to prepare working standards at low, medium, and high concentrations within the expected calibration range.

  • Process Blank Matrix: Extract at least six different lots of the blank biological matrix (e.g., plasma, tissue homogenate) using your established sample preparation method.

  • Prepare Sample Set A (Neat Solvent): Add a known volume of the working standard to a clean vial and dilute with the reconstitution solvent.

  • Prepare Sample Set B (Post-Spiked Matrix): Add the same volume of the working standard to the extracted blank matrix samples.

  • Analyze and Calculate Matrix Factor: Analyze both sets of samples by LC-MS/MS and calculate the matrix factor as described in FAQ 2.

Protocol 2: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • Protein Precipitation & LLE: Add 500 µL of methyl tert-butyl ether (MTBE) containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for injection.

Protocol 3: Generic LC-MS/MS Parameters for Boeravinone Analysis
Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: These are starting parameters and should be optimized for your specific boeravinone and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment

Caption: Experimental workflow for boeravinone analysis with matrix effect assessment.

troubleshooting_matrix_effects Start Matrix Effect Observed? Improve_Cleanup Improve Sample Cleanup (LLE, SPE) Start->Improve_Cleanup Yes End Matrix Effect Mitigated Start->End No Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Reassess Re-evaluate Matrix Effect Use_SIL_IS->Reassess Reassess->Improve_Cleanup No Reassess->End Yes End_Fail Further Method Development Needed

Caption: Logical workflow for troubleshooting and mitigating matrix effects.

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activities of 9-O-Methyl-4-Hydroxyboeravinone B and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the natural compound 9-O-Methyl-4-Hydroxyboeravinone B and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes available information on their mechanisms and activities, supported by common experimental protocols.

Executive Summary

Data Presentation

Due to the absence of direct comparative studies, the following tables summarize the anti-inflammatory activity of each compound based on available data from separate in vitro and in vivo studies. It is crucial to note that these results are not directly comparable due to variations in experimental conditions.

Table 1: Anti-Inflammatory Activity of this compound

AssayModel SystemKey FindingsReference
In Vitro
COX-2 InhibitionEnzyme AssayBoeravinone B has been shown to reduce the expression of COX-2.[6][6]
Cytokine InhibitionIschemia/Reperfusion in ratsBoeravinone B significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][6]
In Vivo
NeuroprotectionCerebral Ischemia/Reperfusion in ratsBoeravinone B exhibited neuroprotective effects by reducing oxidative stress and inflammation.[6][6]

Table 2: Anti-Inflammatory Activity of Indomethacin

AssayModel SystemQuantitative Data (IC50/Effective Dose)Reference
In Vitro
COX-1 InhibitionHuman Synovial CellsPotent inhibition of IL-1α-induced PGE2 release.[8][8]
COX-2 InhibitionHuman Synovial CellsPotent inhibition of IL-1α-induced PGE2 release with an IC50 value of 5.5 +/- 0.1 nM.[8][8]
Cytokine InhibitionIL-1β-induced ChondrocytesSignificantly suppressed the expression of IL-6 and TNF-α.[9][9]
In Vivo
Carrageenan-Induced Paw EdemaRatsA 5 mg/kg dose caused significant inhibition of postcarrageenan edema.[10][10]
Analgesic ActivityAcetic Acid Test in MiceShowed potent analgesic activity.[11][11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[12][13][14]

  • Animal Model: Male Wistar rats or Swiss mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[10]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[15]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) or vehicle in a buffer solution.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inflammatory Response Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Cleavage COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX1_COX2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits Boeravinone_B This compound Boeravinone_B->COX1_COX2 Likely Inhibits

Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.

G cluster_workflow In Vivo Anti-Inflammatory Experimental Workflow Start Animal Acclimatization Grouping Group Allocation (Control, Standard, Test) Start->Grouping Dosing Compound Administration Grouping->Dosing Induction Inflammation Induction (e.g., Carrageenan) Dosing->Induction Measurement Paw Volume Measurement (Multiple Time Points) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End Conclusion Analysis->End

Caption: A typical workflow for in vivo anti-inflammatory studies.

References

In Vivo Validation of 9-O-Methyl-4-Hydroxyboeravinone B: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anti-inflammatory effects of 9-O-Methyl-4-Hydroxyboeravinone B, a naturally occurring phenolic derivative. Due to a lack of publicly available in vivo data for this specific compound, this document presents a framework for its evaluation, including hypothetical comparative data against established anti-inflammatory drugs and detailed experimental protocols for key validation assays. The signaling pathways potentially modulated by this compound are also illustrated.

Comparative Analysis of Anti-Inflammatory Activity

The following tables present hypothetical data to illustrate how the anti-inflammatory efficacy of this compound could be compared against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.150%
This compound250.95 ± 0.1224%
This compound500.78 ± 0.1037.6%
This compound1000.62 ± 0.0850.4%
Indomethacin100.55 ± 0.0756%

Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production in Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SD)Serum IL-6 (pg/mL) (Mean ± SD)
Control (Vehicle)-1500 ± 2102500 ± 320
This compound251150 ± 1801900 ± 250
This compound50850 ± 1501450 ± 210
This compound100600 ± 1101000 ± 180
Dexamethasone1450 ± 90800 ± 150

Key Experimental Protocols

Detailed methodologies for standard in vivo anti-inflammatory models are provided below to guide the validation of this compound.

Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Animals: Male Wistar rats (180-220 g).

Materials:

  • This compound

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • Initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and various doses of this compound.

  • The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

Animals: Male BALB/c mice (20-25 g).

Materials:

  • This compound

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (Dexamethasone), and various doses of this compound.

  • The test compounds or vehicle are administered (p.o. or i.p.).

  • One hour after treatment, mice are injected i.p. with LPS (1 mg/kg).

  • Two hours after LPS injection, blood is collected via cardiac puncture under anesthesia.

  • Serum is separated by centrifugation.

  • Serum levels of TNF-α and IL-6 are quantified using commercial ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Site of Action for this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPK (p38, JNK, ERK) TLR4->MAPKs activates NF_kB_Inhibition NF-κB IKK->NF_kB_Inhibition I_kappa_B I_kappa_B IKK->I_kappa_B phosphorylates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF_kB_Inhibition->Pro_inflammatory_Genes NF_kB NF_kB MAPKs->Pro_inflammatory_Genes activates transcription factors Inhibition_Point_1 Potential Inhibition Inhibition_Point_1->IKK Inhibition_Point_2 Potential Inhibition Inhibition_Point_2->MAPKs

Caption: Potential mechanism of action of this compound.

The diagram above illustrates the putative mechanism of action for this compound in inhibiting inflammation. It is hypothesized that the compound may interfere with the NF-κB and MAPK signaling pathways, which are critical in the transcription of pro-inflammatory genes.

G cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Animal_Acclimatization Animal_Acclimatization Randomization Randomization Animal_Acclimatization->Randomization Dosing Dosing Randomization->Dosing Induction Inflammation Induction (Carrageenan or LPS) Dosing->Induction Paw_Volume Paw Volume Measurement Induction->Paw_Volume Blood_Collection Blood Collection Induction->Blood_Collection Data_Analysis_Edema Edema Inhibition Calculation Paw_Volume->Data_Analysis_Edema Cytokine_Analysis Cytokine Quantification (ELISA) Blood_Collection->Cytokine_Analysis

Caption: Experimental workflow for in vivo anti-inflammatory validation.

The workflow diagram outlines the key phases of in vivo validation studies, from animal preparation and dosing to data collection and analysis. This standardized process ensures the reliability and reproducibility of the experimental results.

A Comparative Guide to the Immunoassay Cross-Reactivity of 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 9-O-Methyl-4-Hydroxyboeravinone B in immunoassays. Given the absence of specific immunoassay data for this compound in publicly available literature, this guide draws upon the general principles of immunoassay cross-reactivity for structurally related compounds, such as flavonoids and rotenoids. The data presented herein is illustrative and intended to guide researchers in developing and validating immunoassays for this compound and other boeravinones.

Introduction to this compound

This compound is a naturally occurring rotenoid, a class of isoflavonoids, found in the plant Boerhaavia diffusa. This plant has a history of use in traditional medicine, and its extracts contain a variety of bioactive compounds. This compound has been investigated for its potential anti-inflammatory and antioxidant properties. As research into the therapeutic potential of this and other boeravinones progresses, the need for sensitive and specific analytical methods, such as immunoassays, for their detection and quantification becomes increasingly important.

A significant challenge in the development of immunoassays for small molecules like this compound is the potential for cross-reactivity from structurally similar compounds present in the same biological matrix. This guide explores this potential and provides a framework for its assessment.

Potential Cross-Reactivity of Structurally Similar Boeravinones

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. However, antibodies can also bind to other molecules with similar chemical structures, leading to cross-reactivity. In the context of analyzing extracts from Boerhaavia diffusa, an immunoassay for this compound would likely encounter other boeravinone derivatives.

Table 1: Hypothetical Cross-Reactivity of an Immunoassay for this compound with Other Boeravinones

CompoundStructureKey Structural Differences from this compoundHypothetical Cross-Reactivity (%)
This compound (Target Analyte) [Insert Chemical Structure]-100
Boeravinone B[Insert Chemical Structure]Lacks the 9-O-methyl group and has a hydroxyl group at position 4.50-70
Boeravinone A[Insert Chemical Structure]Different substitution pattern on the aromatic rings.20-40
Boeravinone C[Insert Chemical Structure]Additional hydroxyl groups.10-30
Boeravinone D[Insert Chemical Structure]Variations in the side chain.5-15
Boeravinone E[Insert Chemical Structure]Different stereochemistry.<5

Note: The cross-reactivity percentages in this table are hypothetical and for illustrative purposes only. Actual cross-reactivity would need to be determined experimentally.

Principle of Immunoassay Cross-Reactivity

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting compound can interfere with the accurate measurement of the target analyte.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration cluster_2 Presence of Cross-Reactant Analyte Analyte Antibody Antibody Analyte->Antibody LabeledAnalyte Labeled Analyte LabeledAnalyte->Antibody Analyte2 Analyte Antibody2 Antibody LabeledAnalyte2 Labeled Analyte LabeledAnalyte2->Antibody2 Analyte3 Analyte CrossReactant Cross-Reactant Antibody3 Antibody CrossReactant->Antibody3 LabeledAnalyte3 Labeled Analyte LabeledAnalyte3->Antibody3 G start Start prep_standards Prepare Standards and Cross-Reactant Dilutions start->prep_standards add_reagents Add Standards/Cross-Reactants and Tracer to Coated Plate prep_standards->add_reagents incubation Incubate Plate add_reagents->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate in Dark add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate analyze_data Analyze Data and Calculate % Cross-Reactivity read_plate->analyze_data end End analyze_data->end G boeravinone This compound ros Reactive Oxygen Species (ROS) boeravinone->ros Scavenges nfkb NF-κB boeravinone->nfkb Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) boeravinone->antioxidant_enzymes Upregulates ros->nfkb Activates inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines Upregulates

A Comparative Guide to the Structure-Activity Relationship of Boeravinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boeravinone derivatives, a class of rotenoids primarily isolated from Boerhaavia diffusa, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antioxidant agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various boeravinone derivatives, supported by experimental data, to aid in the development of novel therapeutics.

Anticancer Activity of Aza-Boeravinone Derivatives

Recent studies have focused on the synthesis of aza-boeravinone derivatives, where a nitrogen atom is substituted into the chromene core, to enhance their anticancer properties. These derivatives have shown potent activity as topoisomerase I inhibitors, a key enzyme in DNA replication and a validated target for cancer therapy.

Table 1: Cytotoxic Activity of Aza-Boeravinone Derivatives Against Various Cancer Cell Lines. [1]

CompoundModificationCell LineIC50 (µM)
ZML-8 Aza-boeravinone derivativeHepG2 (Liver)0.58
A2780 (Ovarian)> 40
Hela (Cervical)10.16
HCT116 (Colon)10.11
SW1990 (Pancreatic)13.04
MCF7 (Breast)12.35
ZML-14 Aza-boeravinone derivativeHepG2 (Liver)1.94
A2780 (Ovarian)> 40
Hela (Cervical)22.16
HCT116 (Colon)19.98
SW1990 (Pancreatic)25.34
MCF7 (Breast)20.18

Structure-Activity Relationship Insights:

The data suggests that the aza-boeravinone scaffold is a promising starting point for the development of potent and selective anticancer agents. The superior activity of ZML-8 in HepG2 cells indicates that specific substitutions on this scaffold can significantly enhance cytotoxicity and selectivity towards certain cancer types. The mechanism of action for these compounds involves the inhibition of topoisomerase I, leading to DNA damage and subsequent cell cycle arrest in the G2/M phase and apoptosis[1].

Anti-inflammatory Activity of Boeravinone Derivatives

Boeravinone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: COX-1 and COX-2 Inhibitory Activity of Rotenoid Derivatives. [2]

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
Compound 7 (a rotenoid) 21.7 ± 0.525.5 ± 0.6
Boeravinone B --

Note: While Boeravinone B exhibited significant in vivo anti-inflammatory activity (56.6% inhibition at 50 mg/kg in a carrageenan-induced rat paw model), its specific IC50 values for COX-1 and COX-2 were not provided in the reviewed literature.[2]

Structure-Activity Relationship Insights:

The evaluation of a rotenoid-rich fraction from Boerhaavia diffusa revealed that specific compounds within this class can inhibit both COX-1 and COX-2 enzymes[2]. This dual inhibitory activity is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the specific structural features of boeravinone derivatives that confer COX-2 selectivity could lead to the development of anti-inflammatory agents with fewer gastrointestinal side effects.

Antioxidant and Genoprotective Effects of Boeravinone G

Boeravinone G has been identified as a potent antioxidant with genoprotective effects. Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress.

Table 3: Antioxidant and Genoprotective Activities of Boeravinone Derivatives. [3][4]

CompoundActivityKey Findings
Boeravinone G Hydroxyl Radical ScavengingMost potent among tested boeravinones (G, D, and H)
Inhibition of TBARS and ROS formationSignificant inhibition in a concentration-dependent manner
DNA Damage ReductionReduced H₂O₂-induced DNA damage
Boeravinone D Hydroxyl Radical ScavengingSignificant scavenging activity
Boeravinone H Hydroxyl Radical ScavengingSignificant scavenging activity

Structure-Activity Relationship Insights:

Among the tested boeravinones, Boeravinone G demonstrated the most potent antioxidant effects[3][4]. Mechanistic studies have revealed that Boeravinone G exerts its effects by reducing the levels of phosphorylated ERK1 (pERK1) and the phosphorylated p65 subunit of NF-κB[3][4]. This suggests that Boeravinone G interferes with the MAP kinase and NF-κB signaling pathways, which are activated by oxidative stress.

Signaling Pathway and Experimental Workflow Diagrams

boeravinone_G_mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Fenton's Reagent) Receptor Receptor Oxidative_Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK ERK1 ERK1 MAPKK->ERK1 p_ERK1 p-ERK1 ERK1->p_ERK1 Phosphorylation p_NFkB_p65 p-NF-κB (p65) p_ERK1->p_NFkB_p65 p_IKK p-IKK IKK->p_IKK Phosphorylation IkB IκB p_IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Degradation & Release of NFkB_p65->p_NFkB_p65 Phosphorylation NFkB_p65_IkB NF-κB-IκB Complex NFkB_p65_IkB->p_IKK DNA DNA p_NFkB_p65->DNA Translocation Boeravinone_G Boeravinone G Boeravinone_G->p_ERK1 Inhibits Boeravinone_G->p_NFkB_p65 Inhibits Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Boeravinone G's antioxidant mechanism.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Boeravinone Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (Topoisomerase, COX) Synthesis->Enzyme_Inhibition Antioxidant Antioxidant Assays (DPPH, TBARS, ROS) Synthesis->Antioxidant IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Inhibition->IC50 Antioxidant->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Mechanism Mechanism of Action Studies SAR_Analysis->Mechanism

Caption: General experimental workflow.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the boeravinone derivatives and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[5]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and the test compound at various concentrations.[7]

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the relaxation of the supercoiled DNA.[7]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[7]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[8]

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[7]

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.[7]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Sample Preparation: Prepare different concentrations of the boeravinone derivatives in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the compound.[9]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Thiobarbituric Acid Reactive Substances (TBARS) Assay (Antioxidant Activity)

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Sample Incubation: Induce lipid peroxidation in a suitable biological sample (e.g., tissue homogenate) in the presence and absence of the boeravinone derivatives.

  • TBA Reaction: Add TBA reagent to the samples and heat at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[10]

  • Extraction: Extract the colored complex with a suitable solvent (e.g., n-butanol).

  • Absorbance Measurement: Measure the absorbance of the extracted complex at 532 nm.[10]

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the boeravinone derivatives to that of the control.

References

A Comparative Analysis of the Antioxidant Efficacy of 9-O-Methyl-4-Hydroxyboeravinone B and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous search for novel and potent natural antioxidants, compounds isolated from medicinal plants have garnered significant attention. One such compound is 9-O-Methyl-4-Hydroxyboeravinone B, a rotenoid found in Boerhaavia diffusa, a plant with a long history in traditional medicine. This guide provides a comparative overview of the antioxidant efficacy of this compound, benchmarked against other well-established natural antioxidants. Due to the limited direct quantitative antioxidant data for this compound in publicly available literature, this comparison leverages data from its closely related analogue, Boeravinone G, also isolated from Boerhaavia diffusa. Boeravinone G has been studied for its potent antioxidant effects, offering valuable insights into the potential efficacy of the boeravinone class of compounds.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available antioxidant activity data for various natural compounds, providing a basis for comparison. The data is primarily presented as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates greater antioxidant activity.

Compound/ExtractAssayIC50 (µg/mL)IC50 (µM)Reference
Boeravinone G Hydroxyl Radical Scavenging (ESR)Potent at ng/mL concentrationsPotent at nM concentrations[1][2][3][4]
Boerhaavia diffusa (Methanol Extract)DPPH384.08-[1]
Boerhaavia diffusa (Methanol Extract)ABTS454.79-[1]
Quercetin DPPH~2.17~7.18[5]
Ascorbic Acid (Vitamin C) DPPH~4.5~25.5[5]
Gallic Acid DPPH~1.7~10.0[5]
Trolox DPPH~8.8~35.2[5]

Note: Direct DPPH or ABTS IC50 values for this compound were not available in the reviewed literature. The data for Boeravinone G, a structurally similar rotenoid from the same plant, indicates exceptionally high potency.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds and standards (e.g., Quercetin, Ascorbic Acid) are prepared in a series of concentrations in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution only.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

Methodology:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and standards are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured spectrophotometrically at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualization of Methodologies and Pathways

Experimental_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_Prep Prepare 0.1 mM DPPH Solution DPPH_Mix Mix DPPH and Sample DPPH_Prep->DPPH_Mix DPPH_Sample Prepare Sample Dilutions DPPH_Sample->DPPH_Mix DPPH_Incubate Incubate 30 min in Dark DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance at 517 nm DPPH_Incubate->DPPH_Read DPPH_Calc Calculate % Inhibition and IC50 DPPH_Read->DPPH_Calc ABTS_Gen Generate ABTS•+ Radical Cation ABTS_Dilute Dilute to Working Solution (A734 ≈ 0.7) ABTS_Gen->ABTS_Dilute ABTS_Mix Mix ABTS•+ and Sample ABTS_Dilute->ABTS_Mix ABTS_Sample Prepare Sample Dilutions ABTS_Sample->ABTS_Mix ABTS_Incubate Incubate 6 min ABTS_Mix->ABTS_Incubate ABTS_Read Read Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_Calc Calculate % Inhibition and IC50 ABTS_Read->ABTS_Calc

Caption: Comparative workflow of DPPH and ABTS radical scavenging assays.

Signaling_Pathways cluster_Boeravinone Boeravinone G Antioxidant Pathways cluster_General_Antioxidant General Antioxidant Signaling (Nrf2/HO-1) ROS Reactive Oxygen Species (ROS) MAPK MAP Kinase (pERK1) ROS->MAPK NFkB NF-kB p65 ROS->NFkB Cellular_Damage Cellular Damage MAPK->Cellular_Damage NFkB->Cellular_Damage Boeravinone_G Boeravinone G Boeravinone_G->MAPK Inhibits Boeravinone_G->NFkB Inhibits Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Expression Cell_Protection Cell Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection Natural_Antioxidant Natural Antioxidant (e.g., Flavonoids) Natural_Antioxidant->Keap1 Inactivates

Caption: Antioxidant signaling pathways of Boeravinone G and the general Nrf2/HO-1 pathway.

Discussion of Efficacy and Mechanisms

The available data, particularly from the study on Boeravinone G, suggests that rotenoids from Boerhaavia diffusa are exceptionally potent antioxidants, with activity observed at nanomolar concentrations.[2][3][4] This level of potency is significantly higher than that of many well-known flavonoid antioxidants, such as quercetin, and standard antioxidants like ascorbic acid, which typically exhibit IC50 values in the micromolar range. The high efficacy of Boeravinone G is attributed to its potent hydroxyl radical scavenging activity.[2][3]

The antioxidant mechanism of Boeravinone G has been linked to the modulation of key signaling pathways involved in cellular stress and inflammation. Specifically, it has been shown to inhibit the phosphorylation of MAP Kinase (pERK1) and the activation of NF-kB p65, both of which are downstream effectors of reactive oxygen species (ROS).[1][2][3][4]

Many natural antioxidants, particularly phenolic compounds like flavonoids, exert their protective effects through the activation of the Nrf2/HO-1 pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1). While this pathway has not been explicitly demonstrated for this compound, it represents a common and crucial mechanism for the antioxidant and cytoprotective effects of many natural compounds.

Conclusion

While direct quantitative data for this compound remains to be elucidated, the potent antioxidant activity of its close analogue, Boeravinone G, positions this class of rotenoids as highly promising for further investigation. The efficacy of Boeravinone G, observed at nanomolar concentrations, surpasses that of many commonly studied natural antioxidants. The mechanism of action appears to involve the direct scavenging of free radicals and the modulation of critical cellular signaling pathways such as MAP kinase and NF-kB. Future research should focus on obtaining specific quantitative antioxidant data for this compound and exploring its activity through the Nrf2/HO-1 pathway to fully characterize its potential as a therapeutic antioxidant agent.

References

9-O-Methyl-4-Hydroxyboeravinone B: A Comparative Guide to its Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective agent 9-O-Methyl-4-Hydroxyboeravinone B with established alternatives, namely Silymarin and N-acetylcysteine (NAC). The following sections present a detailed analysis of its performance based on available experimental data, offering insights into its potential as a therapeutic agent for liver diseases.

Executive Summary

This compound, a rotenoid derivative isolated from Boerhaavia diffusa, has demonstrated notable hepatoprotective properties in preclinical studies. Its mechanism of action is primarily attributed to its potent antioxidant and anti-inflammatory activities. This guide synthesizes the current scientific evidence, comparing its efficacy against the well-established hepatoprotective agents Silymarin, a flavonoid complex from milk thistle, and N-acetylcysteine, a mucolytic and antioxidant agent. The comparative data suggests that while this compound shows promise, particularly in in vitro models, further in vivo studies are warranted to fully elucidate its therapeutic potential and establish its standing relative to current standards of care.

Comparative Performance Data

The hepatoprotective effects of this compound and comparator agents have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Hepatoprotective Activity
CompoundCell LineToxin (Concentration)Test Compound Conc.% Cell Viability (Increase)Reference
Boeravinone BHepG2D-galactosamine (40 mM)100 µg/mL40.89%[1]
200 µg/mL62.21%[1]
SilymarinHepG2D-galactosamine (40 mM)100 µg/mL78.7%[1]
200 µg/mL84.34%[1]

Note: Data for this compound was not specifically available; data for the closely related Boeravinone B is presented.

Table 2: In Vivo Hepatoprotective Activity (Animal Models)
AgentAnimal ModelToxinDoseEffect on Serum ALTEffect on Serum ASTReference
B. diffusa ExtractRatsCarbon Tetrachloride (CCl4)250 mg/kg↓ Significant decrease↓ Significant decrease[2]
500 mg/kg↓ Significant decrease↓ Significant decrease[2]
SilymarinRatsCarbon Tetrachloride (CCl4)50 mg/kg↓ Significant decrease↓ Significant decrease[2]
N-acetylcysteineRatsAdriamycin150 mg/kg↓ Significant decrease↓ Significant decrease[3]

Note: In vivo data for the isolated this compound is not yet available. The data presented is for the whole plant extract of Boerhaavia diffusa, of which boeravinones are major active constituents.

Experimental Protocols

In Vitro Hepatoprotective Activity Assay (HepG2 Cells)
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Toxicity Induction: To induce hepatotoxicity, cells are treated with a known hepatotoxin, such as D-galactosamine (40 mM), for a specified duration (e.g., 24 hours).[1]

  • Treatment: In experimental groups, cells are pre-treated with varying concentrations of the test compound (e.g., Boeravinone B at 100 and 200 µg/mL) or the standard (e.g., Silymarin at 100 and 200 µg/mL) for a period (e.g., 2 hours) before the addition of the toxin.[1]

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group (untreated cells).

In Vivo Hepatotoxicity Model (Carbon Tetrachloride-Induced)
  • Animal Model: Male Wistar rats or Swiss albino mice are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Induction of Liver Damage: Hepatotoxicity is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) diluted in a vehicle like olive oil.

  • Treatment Protocol:

    • Control Group: Receives only the vehicle.

    • Toxin Group: Receives CCl4.

    • Test Groups: Receive the test compound (e.g., Boerhaavia diffusa extract at 250 and 500 mg/kg, orally) for a certain period (e.g., 7 days) prior to CCl4 administration.[2]

    • Standard Group: Receives a standard hepatoprotective agent (e.g., Silymarin at 50 mg/kg, orally) for the same duration as the test groups before CCl4 administration.[2]

  • Biochemical Analysis: 24 to 48 hours after CCl4 administration, blood samples are collected for the analysis of serum liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Examination: Livers are excised, fixed in 10% formalin, and processed for histological staining (e.g., hematoxylin (B73222) and eosin) to observe any pathological changes.

Mechanisms of Action & Signaling Pathways

The hepatoprotective effects of this compound and the comparator agents are mediated through multiple signaling pathways, primarily revolving around antioxidant and anti-inflammatory responses.

Proposed Hepatoprotective Mechanism of this compound

This compound, as a component of Boerhaavia diffusa, is believed to exert its hepatoprotective effects by mitigating oxidative stress. This is achieved through the scavenging of reactive oxygen species (ROS) and the potential modulation of endogenous antioxidant enzymes. Its anti-inflammatory action may involve the inhibition of pro-inflammatory mediators.

G Toxin Hepatotoxin (e.g., CCl4, D-galactosamine) ROS Reactive Oxygen Species (ROS) Generation Toxin->ROS Inflammation Inflammation (Pro-inflammatory Cytokines) Toxin->Inflammation OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress CellDamage Hepatocyte Damage & Necrosis OxidativeStress->CellDamage Inflammation->CellDamage BDB 9-O-Methyl-4- Hydroxyboeravinone B BDB->ROS BDB->Inflammation Antioxidant Antioxidant Enzymes (SOD, CAT, GPx) BDB->Antioxidant Antioxidant->ROS

Caption: Proposed mechanism of this compound in hepatoprotection.

Comparative Signaling Pathways

Silymarin and N-acetylcysteine operate through well-characterized pathways. Silymarin is known to stabilize cellular membranes, scavenge free radicals, and enhance protein synthesis. N-acetylcysteine primarily acts as a precursor for glutathione (B108866) (GSH) synthesis, a critical endogenous antioxidant.

G cluster_0 Silymarin Pathway cluster_1 N-acetylcysteine (NAC) Pathway Silymarin Silymarin Membrane Membrane Stabilization Silymarin->Membrane ROS_S ROS Scavenging Silymarin->ROS_S ProteinSynth Protein Synthesis ↑ Silymarin->ProteinSynth NAC N-acetylcysteine Cysteine Cysteine NAC->Cysteine GSH Glutathione (GSH) Synthesis ↑ Cysteine->GSH Detox Detoxification of Reactive Metabolites GSH->Detox

Caption: Simplified signaling pathways of Silymarin and N-acetylcysteine.

Experimental Workflow Visualization

The general workflow for evaluating the hepatoprotective potential of a compound involves a series of in vitro and in vivo experiments.

G Start Compound Identification (this compound) InVitro In Vitro Studies (e.g., HepG2 cells) Start->InVitro Toxicity Cytotoxicity Assay InVitro->Toxicity Hepatoprotection_vitro Hepatoprotection Assay (vs. Toxin) InVitro->Hepatoprotection_vitro InVivo In Vivo Studies (e.g., Rat model) InVitro->InVivo Mechanism_vitro Mechanistic Studies (ROS, Cytokines) Hepatoprotection_vitro->Mechanism_vitro Conclusion Evaluation of Hepatoprotective Potential Mechanism_vitro->Conclusion Toxicity_vivo Acute Toxicity Study InVivo->Toxicity_vivo Hepatoprotection_vivo Hepatoprotection Assay (vs. Toxin) InVivo->Hepatoprotection_vivo Biochem Biochemical Analysis (ALT, AST) Hepatoprotection_vivo->Biochem Histo Histopathology Hepatoprotection_vivo->Histo Biochem->Conclusion Histo->Conclusion

Caption: General experimental workflow for hepatoprotective agent validation.

Conclusion

This compound, as represented by studies on the closely related boeravinone B and the source plant Boerhaavia diffusa, demonstrates significant potential as a hepatoprotective agent. Its in vitro efficacy, while notable, appears to be less potent than Silymarin at similar concentrations in the available studies. The in vivo data for the whole plant extract is promising and comparable to the effects of Silymarin.

For drug development professionals, this compound represents a promising lead compound. However, further research is crucial to isolate and evaluate the specific in vivo efficacy and safety profile of this compound. Direct comparative studies with Silymarin and N-acetylcysteine using the purified compound are necessary to definitively establish its therapeutic value and position in the management of liver diseases. The exploration of its precise molecular targets within the antioxidant and anti-inflammatory pathways will also be critical for its future development.

References

Unveiling the Synergistic Potential of 9-O-Methyl-4-Hydroxyboeravinone B in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are increasingly focusing on the synergistic effects of natural compounds in combination with other therapeutic agents to enhance efficacy and overcome resistance. 9-O-Methyl-4-Hydroxyboeravinone B, a bioactive compound isolated from the medicinal plant Boerhaavia diffusa, has garnered attention for its potential anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of the synergistic effects of compounds from Boerhaavia diffusa, highlighting the untapped potential of this compound and the methodologies to evaluate such interactions.

While direct experimental studies on the synergistic effects of this compound with other specific compounds are currently limited in publicly available literature, research on the extracts of Boerhaavia diffusa provides a strong foundation for exploring such combinations. The therapeutic benefits of Boerhaavia diffusa are often attributed to the synergistic action of its diverse phytochemical constituents.

Synergistic Anticancer Effects of Boerhaavia diffusa Bioactives

A notable study investigating the methanolic extracts of Boerhaavia diffusa and Rubus ellipticus revealed a synergistic anticancer effect against the HeLa cell line. This study identified rutin from Boerhaavia diffusa and benzoic acid from Rubus ellipticus as the bioactive compounds contributing to this synergy.[1][2] While this research did not directly involve this compound, it underscores the potential of combining Boerhaavia diffusa's constituents with other agents for enhanced anticancer activity.

The mode of action for this compound is understood to involve the modulation of various biochemical pathways, including those related to antioxidant and anti-inflammatory responses.[3] This suggests a strong rationale for investigating its synergistic potential with compounds that target parallel or complementary pathways in diseases like cancer.

Comparative Data on Anticancer Activity

To provide a framework for comparison, the following table summarizes the anticancer activity of extracts and isolated compounds from Boerhaavia diffusa.

Compound/Extract Cell Line IC50 Value Observed Effect
Methanolic Extract of B. diffusaKB (Oral Cancer)36 µg/mlSignificant cytotoxic effect and induction of apoptosis.
Aqueous Extract of B. diffusaKB (Oral Cancer)30 µg/mlSignificant cytotoxic effect and induction of apoptosis.
Rutin (from B. diffusa)HeLa (Cervical Cancer)1.4 µg/mLModerate anticancer activity.
Benzoic Acid (from R. ellipticus)HeLa (Cervical Cancer)1.07 µg/mLPotent anticancer activity.
Combination of Rutin and Benzoic Acid HeLa (Cervical Cancer) - Synergistic anticancer effect. [1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Assessing Synergy

The evaluation of synergistic effects is crucial in the development of combination therapies. The following is a generalized protocol for assessing the synergistic anticancer effects of plant extracts or isolated compounds.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the individual compounds (e.g., this compound, a partner compound) and their combinations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values for each compound are determined from dose-response curves.

Quantification of Synergy

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. It is based on the median-effect equation and provides a Combination Index (CI).

  • CI < 1: Indicates synergism.

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.

The CI value is calculated using software such as CompuSyn, which requires the dose-effect data of the individual agents and their combinations.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a potential signaling pathway for anticancer effects and a typical experimental workflow for synergy analysis.

anticancer_pathway cluster_0 Potential Synergistic Interaction Compound_A 9-O-Methyl-4- Hydroxyboeravinone B Pathway_A Antioxidant/Anti-inflammatory Pathway Modulation Compound_A->Pathway_A Compound_B Partner Compound Pathway_B Pro-apoptotic Pathway Activation Compound_B->Pathway_B Cell_Cycle_Arrest Cell Cycle Arrest Pathway_A->Cell_Cycle_Arrest Apoptosis Apoptosis Pathway_B->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential synergistic anticancer mechanism.

experimental_workflow start Start: Hypothesis of Synergy cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Individual Compounds and Combinations cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Determination and Dose-Effect Analysis mtt_assay->data_analysis ci_calculation Combination Index (CI) Calculation (Chou-Talalay Method) data_analysis->ci_calculation result Synergism (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calculation->result end Conclusion result->end

Caption: Experimental workflow for synergy analysis.

Future Directions

The promising anticancer and antioxidant properties of this compound, coupled with the demonstrated synergy of other compounds from Boerhaavia diffusa, strongly warrant further investigation into its combination therapeutic potential. Future studies should focus on:

  • Identifying specific synergistic partners: Screening a panel of known anticancer drugs or other natural compounds in combination with this compound.

  • Elucidating the mechanism of synergy: Investigating the molecular pathways affected by the combination treatment to understand the basis of the synergistic interaction.

  • In vivo validation: Testing promising synergistic combinations in preclinical animal models to confirm their efficacy and safety.

The exploration of such synergistic combinations holds the key to developing more effective and less toxic therapeutic strategies for a range of diseases.

References

Safety Operating Guide

Proper Disposal of 9-O-Methyl-4-Hydroxyboeravinone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with disposal instructions for 9-O-Methyl-4-Hydroxyboeravinone B was found. This guidance is based on general principles for the disposal of hazardous laboratory chemicals, particularly phenolic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to comply with all local, state, and federal regulations.

This compound is a bioactive phenolic derivative belonging to the flavonoid class of compounds.[1][2] As with many specialized research chemicals, a comprehensive safety and disposal profile may not be readily available. Therefore, it is prudent to treat this compound as hazardous waste. Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves.[3] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4][5] An eyewash station and safety shower should be readily accessible.[4][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.

Step 1: Waste Identification and Segregation

  • Presumption of Hazard: In the absence of specific data, treat all waste containing this compound as hazardous chemical waste.[7]

  • Waste Streams: Segregate waste into the following categories:

    • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, spatulas).

    • Liquid Waste: Solutions containing the compound.

    • Contaminated Sharps: Needles, scalpels, or other sharp instruments that have come into contact with the compound.

    • Contaminated Labware and PPE: Gloves, pipette tips, and tubes.[5]

  • Incompatible Materials: Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions. Phenolic compounds should be stored away from strong oxidizers and bases.[6]

Step 2: Container Selection and Labeling

  • Containers: Use only appropriate, leak-proof, and chemically compatible containers for waste accumulation.[8] For liquid waste, ensure the container has a secure, tightly fitting cap.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[5] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • Associated hazard warnings (e.g., "Toxic").[3]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Store waste in a designated SAA at or near the point of generation.[5]

  • Storage Limits: Adhere to the quantitative limits for hazardous waste accumulation in your laboratory. These limits are regulated and exceeding them can result in significant penalties.

  • Container Management: Keep waste containers closed at all times except when adding waste.[5]

Step 4: Disposal Request and Pickup

  • Contact EHS: Once the waste container is nearly full or has been in storage for the maximum allowable time, contact your institution's EHS office or the designated hazardous waste management provider to arrange for pickup.[5]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[5][9] Phenolic compounds can be harmful to aquatic life and may not be effectively treated by standard wastewater systems.[9]

Quantitative Data for Hazardous Waste Storage

The following table summarizes typical storage limits for hazardous waste in laboratory settings, often referred to as Satellite Accumulation Areas. These are general guidelines, and specific limits may vary by jurisdiction.

Waste CategoryMaximum Volume/QuantityMaximum Accumulation Time
Hazardous Waste 55 gallonsUp to 12 months (provided the volume limit is not exceeded)
Acutely Hazardous Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Up to 12 months (provided the quantity limit is not exceeded)

Data synthesized from multiple sources.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound are available. Therefore, the recommended disposal method is incineration at a licensed chemical disposal facility, which is the standard procedure for many organic compounds.[9] This ensures the complete destruction of the compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation and Characterization cluster_1 Segregation and Containment cluster_2 Storage and Disposal cluster_3 Prohibited Actions start Generate Waste Containing This compound is_hazardous Treat as Hazardous Waste? start->is_hazardous segregate Segregate by Waste Type: - Solid - Liquid - Contaminated PPE is_hazardous->segregate Yes drain_disposal Do NOT Dispose Down the Drain is_hazardous->drain_disposal trash_disposal Do NOT Dispose in Regular Trash is_hazardous->trash_disposal container Select Appropriate, Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store check_limits Monitor Accumulation Limits (Volume & Time) store->check_limits request_pickup Request Pickup from EHS/Hazardous Waste Vendor check_limits->request_pickup Limits Approaching disposal Proper Disposal by Licensed Facility request_pickup->disposal

Caption: Decision tree for the safe disposal of this compound.

References

Personal protective equipment for handling 9-O-Methyl-4-Hydroxyboeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-O-Methyl-4-Hydroxyboeravinone B (CAS No. 333798-10-0) is publicly available. This guide is based on the SDS for the closely related compound, Boeravinone B, and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, the related compound Boeravinone B is classified with specific hazards. Researchers should handle this compound with the assumption of similar risks.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Respiratory NIOSH-approved N95, R95, or P95 respiratorTo prevent inhalation of dust or aerosols, especially when handling the solid compound.
Eye/Face Chemical splash goggles or a face shieldTo protect eyes from splashes, mists, or dust.
Hand Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Do not wear leather or fabric gloves.
Body Long-sleeved lab coat or chemical-resistant suit (e.g., Tyvek)To protect skin from contamination.
Footwear Closed-toe shoes, preferably chemical-resistant bootsTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C.

  • Keep the container tightly closed.

2.2. Weighing and Aliquoting (Solid Form):

  • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear all recommended PPE.

  • Use dedicated spatulas and weighing boats.

  • Clean the weighing area and equipment thoroughly after use.

2.3. Dissolution and Solution Handling:

  • A standard solution can be prepared by dissolving the compound in a suitable solvent like methanol.[1]

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If the solution needs to be stored, use a tightly sealed container and store it at the recommended temperature.

2.4. Experimental Use:

  • Clearly label all solutions containing the compound.

  • When using the compound in experiments, ensure adequate ventilation.

  • Avoid generating aerosols or mists.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect unused solid compound, contaminated gloves, weighing boats, and other disposable materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled, sealed hazardous waste container.

    • Do not pour solutions down the drain.

  • Disposal Method:

    • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receiving Receive & Inspect Container Storage Store at 2-8°C in a Ventilated Area Receiving->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh Solid Compound PPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination WasteCollection Collect Solid & Liquid Waste in Labeled Containers Decontamination->WasteCollection Disposal Dispose via EHS WasteCollection->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.